molecular formula C13H23N3O2 B1525728 Tert-butyl 4-(2-cyanopropan-2-yl)piperazine-1-carboxylate CAS No. 885698-82-8

Tert-butyl 4-(2-cyanopropan-2-yl)piperazine-1-carboxylate

Cat. No.: B1525728
CAS No.: 885698-82-8
M. Wt: 253.34 g/mol
InChI Key: AJMANAVUYHGZCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(2-cyanopropan-2-yl)piperazine-1-carboxylate is a piperazine derivative of significant interest in medicinal chemistry research. The piperazine ring, characterized by two nitrogen atoms at the 1 and 4 positions, is a privileged scaffold in drug discovery . Substituted piperazines like this compound are key intermediates for constructing molecules with a broad spectrum of potential biological activities. Research into similar piperazine-based structures has demonstrated their relevance in developing compounds with antitubercular, antibacterial, anti-inflammatory, anticancer, antiviral, antidiabetic, and antimalarial properties . The specific stereoelectronic properties imparted by the 2-cyanopropan-2-yl substituent and the tert-butyloxycarbonyl (Boc) protecting group make this compound a versatile building block. The Boc group is particularly valuable for protecting the secondary amine during synthetic sequences, allowing for precise structural elaboration on the piperazine core, which is crucial for exploring structure-activity relationships in pharmaceutical development . This reagent is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 4-(2-cyanopropan-2-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O2/c1-12(2,3)18-11(17)15-6-8-16(9-7-15)13(4,5)10-14/h6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJMANAVUYHGZCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(C)(C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885698-82-8
Record name tert-butyl 4-(1-cyano-1-methylethyl)piperazine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Navigating the Molecular Maze: A Technical Guide to the Mass Spectrometry of tert-Butyl 4-(2-cyanopropan-2-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This in-depth technical guide provides a comprehensive analysis of the mass spectrometric behavior of tert-butyl 4-(2-cyanopropan-2-yl)piperazine-1-carboxylate, a key building block in contemporary drug discovery. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods to offer a deep, mechanistic understanding of the ionization and fragmentation pathways of this molecule. By elucidating the causality behind its mass spectral characteristics, this guide equips the analyst with the expertise to confidently identify, characterize, and quantify this compound and its analogs. We will explore optimal analytical conditions, predict fragmentation patterns based on fundamental chemical principles, and provide a robust, self-validating protocol for its analysis.

Introduction: The Analytical Significance of a Versatile Scaffold

This compound (CAS No. 885698-82-8) is a heterocyclic compound of significant interest in medicinal chemistry.[1] Its structure, incorporating a Boc-protected piperazine and a gem-dinitrile moiety, renders it a versatile scaffold for the synthesis of a wide array of pharmacologically active molecules. The piperazine ring is a common feature in many approved drugs, valued for its ability to modulate physicochemical properties and interact with biological targets.[2][3] The Boc protecting group, in turn, is a cornerstone of modern organic synthesis, allowing for selective manipulation of the piperazine nitrogens.

Given its pivotal role as a synthetic intermediate, the unambiguous characterization of this compound is paramount. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands as the premier analytical technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.[1] This guide will dissect the mass spectrometric behavior of this molecule, providing a predictive framework for its analysis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 885698-82-8[1]
Molecular Formula C₁₃H₂₃N₃O₂[1]
Molecular Weight 253.34 g/mol [1]
Appearance White to light yellow powder/crystalTCI Chemicals

The Heart of the Matter: Ionization and Adduct Formation

Electrospray ionization (ESI) is the most suitable ionization technique for this compound due to the presence of multiple basic nitrogen atoms, which are readily protonated.

The Protonated Molecule: The Primary Ion

In positive ion mode ESI, the molecule is expected to readily form a protonated molecule, [M+H]⁺, with a mass-to-charge ratio (m/z) of 254.35. The piperazine nitrogens are the most likely sites of protonation due to their higher basicity compared to the nitrile nitrogen.

The Dance of Adducts: Beyond the Proton

While the protonated molecule is the primary ion of interest, the formation of adducts with cations present in the mobile phase or from the analytical system is a common phenomenon in ESI-MS.[4][5][6] Analysts should be vigilant for the presence of sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts, which would appear at m/z 276.33 and m/z 292.30, respectively. The relative abundance of these adducts can often be minimized by using high-purity solvents and mobile phase additives like ammonium formate or acetate.

Table 2: Predicted Molecular and Adduct Ions

Ion SpeciesFormulaCalculated m/z
[M+H]⁺ [C₁₃H₂₄N₃O₂]⁺254.35
[M+Na]⁺ [C₁₃H₂₃N₃O₂Na]⁺276.33
[M+K]⁺ [C₁₃H₂₃N₃O₂K]⁺292.30

Deconstructing the Molecule: A Predictive Fragmentation Analysis

Collision-induced dissociation (CID) of the protonated molecule ([M+H]⁺, m/z 254.35) will induce fragmentation, providing a structural fingerprint of the molecule. The fragmentation pathways are dictated by the relative stabilities of the resulting fragment ions and neutral losses. The structure of this compound presents several likely points of cleavage.

The Dominant Cleavage: The Boc Group Fragmentation

The tert-butoxycarbonyl (Boc) protecting group is notoriously labile under acidic conditions and in the gas phase. The most anticipated and often dominant fragmentation pathway involves the loss of the tert-butyl group as isobutylene (56 Da) or the entire Boc group through various rearrangements.

  • Loss of tert-butyl cation: Cleavage of the O-C bond of the carbamate can lead to the loss of a tert-butyl cation (m/z 57), though the charge is more likely to be retained on the larger fragment.

  • Loss of Isobutylene: A more common pathway is the loss of isobutylene (C₄H₈, 56 Da) via a rearrangement, resulting in a carbamic acid intermediate that readily decarboxylates. This leads to a fragment corresponding to the piperazine-2-cyanopropan-2-yl cation at m/z 198.29.

  • Loss of CO₂ and Isobutylene: The concerted or sequential loss of both carbon dioxide (44 Da) and isobutylene (56 Da) from the Boc group will also lead to the fully deprotected piperazine fragment at m/z 154.29.

Alpha-Cleavage: A Signature of Amine Fragmentation

Alpha-cleavage, the breaking of a carbon-carbon bond adjacent to a nitrogen atom, is a characteristic fragmentation pathway for amines.[1] In the context of our target molecule, the bond between the piperazine ring and the quaternary carbon of the 2-cyanopropan-2-yl group is a prime candidate for this cleavage.

  • Formation of the Piperazinyl Cation: Cleavage of the N-C bond connecting the 2-cyanopropan-2-yl group to the piperazine ring would result in the formation of the Boc-piperazine cation at m/z 185.28.

  • Formation of the Cyanopropan-2-yl Cation: Conversely, charge retention on the 2-cyanopropan-2-yl fragment would yield a cation at m/z 69.07. The stability of this tertiary carbocation, further stabilized by the nitrile group, makes this a plausible fragmentation.

Ring Fragmentation of the Piperazine Core

The piperazine ring itself can undergo fragmentation, typically through the cleavage of C-C and C-N bonds within the ring. This leads to a series of smaller fragment ions that can provide further structural confirmation.

Fragmentation_Workflow cluster_sample Sample Preparation & Introduction cluster_ms Mass Spectrometry Sample Analyte in Solution (e.g., ACN/H₂O) LC Liquid Chromatography (Reversed-Phase) Sample->LC ESI Electrospray Ionization (Positive Mode) LC->ESI Eluent MS1 MS1 Analysis (Precursor Ion Selection) ESI->MS1 CID Collision-Induced Dissociation MS1->CID MS2 MS2 Analysis (Fragment Ion Detection) CID->MS2 Data Data Interpretation - Molecular Ion - Fragment Ions - Adducts MS2->Data Mass Spectrum

Figure 1: A generalized workflow for the LC-MS/MS analysis of this compound.

Proposed Fragmentation Pathway and Key Fragment Ions

Based on the principles outlined above, a detailed fragmentation pathway for the protonated molecule (m/z 254.35) is proposed.

Fragmentation_Pathway cluster_boc Boc Group Fragmentation cluster_alpha Alpha-Cleavage cluster_ring Piperazine Ring Fragmentation M_H [M+H]⁺ m/z 254.35 F198 Loss of C₄H₈ m/z 198.29 M_H->F198 - C₄H₈ F185 Boc-piperazine cation m/z 185.28 M_H->F185 - C₄H₇N F69 Cyanopropan-2-yl cation m/z 69.07 M_H->F69 - C₉H₁₇N₂O₂ F154 Loss of C₄H₈ & CO₂ m/z 154.29 F198->F154 - CO₂ Ring_Fragments Various Fragments e.g., m/z 56, 70, 85 F154->Ring_Fragments F185->Ring_Fragments

Figure 2: Proposed fragmentation pathway of protonated this compound.

Table 3: Predicted Key Fragment Ions and Their Origins

m/z (Calculated)Proposed Structure/OriginNeutral Loss
254.35 [M+H]⁺ (Precursor Ion) -
198.29[M+H - C₄H₈]⁺Isobutylene (56 Da)
185.28[Boc-piperazine]⁺2-cyanopropan-2-yl radical
154.29[M+H - C₄H₈ - CO₂]⁺Isobutylene and Carbon Dioxide (100 Da)
69.07[C₄H₆N]⁺Boc-piperazine radical
57.07[C₄H₉]⁺tert-butyl cation

Experimental Protocol: A Self-Validating System

The following protocol provides a robust starting point for the LC-MS/MS analysis of this compound. Optimization may be required based on the specific instrumentation used.

Sample and Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of the reference standard and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile).

  • Working Solutions: Prepare a series of working solutions by serial dilution of the stock solution with the initial mobile phase composition to generate a calibration curve covering the desired concentration range.

Liquid Chromatography Parameters
  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramping up to elute the analyte. For example:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95-5% B

    • 7.1-9 min: 5% B

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 30-40 °C.

  • Injection Volume: 1-5 µL.

Mass Spectrometry Parameters
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Cone Voltage: 20 - 40 V (optimize for minimal in-source fragmentation).

  • Desolvation Gas Temperature: 350 - 450 °C.

  • Desolvation Gas Flow: 600 - 800 L/hr.

  • MS1 Scan Range: m/z 50 - 400.

  • MS/MS Analysis:

    • Precursor Ion: m/z 254.4.

    • Collision Energy: Ramp from 10 to 40 eV to observe a range of fragment ions.

    • Product Ion Scan Range: m/z 40 - 260.

Conclusion: From Data to Decision

The mass spectrometric analysis of this compound is a powerful tool for its unambiguous identification and characterization. A thorough understanding of its predictable ionization and fragmentation behavior, as outlined in this guide, empowers the analytical scientist to develop robust and reliable methods. The dominant fragmentation pathways, including the facile loss of the Boc group and alpha-cleavage, provide a rich tapestry of fragment ions that serve as a definitive structural fingerprint. By employing the recommended experimental protocol and interpreting the resulting data within the mechanistic framework provided, researchers can confidently navigate the complexities of their analytical challenges and accelerate the pace of drug discovery and development.

References

  • Moldb. This compound. [Link]

  • Wikipedia. Fragmentation (mass spectrometry). [Link]

  • Zhu, N., et al. (2019). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society.
  • Science Ready. (2021, October 23). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube. [Link]

  • LibreTexts Chemistry. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Chemguide. mass spectra - fragmentation patterns. [Link]

  • ACD/Labs. (2022, May 27). Common Adduct and Fragment Ions in Mass Spectrometry. [Link]

  • JoVE. (2023, April 30). Mass Spectrometry of Amines. [Link])

  • PubChem. tert-Butyl 4-(6-cyanopyridin-2-yl)piperazine-1-carboxylate. [Link])

  • Kiontke, A., et al. (2016). Adduct formation in ESI/MS by mobile phase additives. Journal of the American Society for Mass Spectrometry.
  • Demarque, D. P., et al. (2016).
  • PubChem. tert-Butyl piperazine-1-carboxylate. [Link])

  • de la Mata, A. P., & Hurlbut, J. A. (1996). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry.
  • Master Organic Chemistry. (2011, March 11). 3 Factors That Stabilize Carbocations. [Link])

  • Waters Corporation. Dealing with Metal Adduct Ions in Electrospray: Part 1. [Link])

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link])

  • Michigan State University Department of Chemistry. Mass Spectrometry. [Link])

  • PubChem. 2-Cyanopropan-2-yl naphthalene-1-carbodithioate. [Link])

  • Gohlke, R. S., & McLafferty, F. W. (1993). Mass spectrometric analysis of alpha-cyano amines. Journal of the American Society for Mass Spectrometry.
  • Bonab, S. S., & Alizadeh, T. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules.

Sources

An In-depth Technical Guide to tert-Butyl 4-(2-cyanopropan-2-yl)piperazine-1-carboxylate: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of tert-butyl 4-(2-cyanopropan-2-yl)piperazine-1-carboxylate, a key chemical building block for researchers, medicinal chemists, and professionals in drug development. We will explore its synthesis, unique chemical properties, and its strategic applications, underscoring its importance in the creation of complex molecular architectures for novel therapeutics.

Introduction: The Strategic Importance of Piperazine Scaffolds

The piperazine ring is a "privileged scaffold" in medicinal chemistry, frequently appearing in drugs targeting a wide range of diseases, including those affecting the central nervous system (CNS), infectious diseases, and various cancers.[1][2] Its prevalence is due to its ability to introduce basic and hydrophilic properties, which can optimize the pharmacokinetic profile of a drug candidate.[3] The strategic placement of substituents on the piperazine ring allows for the fine-tuning of a molecule's interaction with biological targets.

This compound (CAS No. 885698-82-8) is a valuable derivative that offers synthetic chemists a versatile platform for molecular elaboration.[4][5] The presence of the tert-butoxycarbonyl (Boc) protecting group on one nitrogen atom allows for selective functionalization of the other, a critical feature in multi-step syntheses.[1][6] The 2-cyanopropan-2-yl group on the second nitrogen introduces a sterically hindered quaternary carbon, a structural motif that can be challenging to synthesize but is often found in pharmacologically active compounds.[7]

Physicochemical Properties and Specifications

A clear understanding of the physical and chemical properties of a building block is fundamental to its effective use in synthesis.

PropertyValueReference
CAS Number 885698-82-8[4][5]
Molecular Formula C₁₃H₂₃N₃O₂[4][5]
Molecular Weight 253.34 g/mol [4][5]
Appearance White crystalline solid[7]
Purity Typically ≥97%[5][8]
SMILES Code O=C(N1CCN(C(C)(C#N)C)CC1)OC(C)(C)C[4]

Synthesis and Mechanistic Insights

The synthesis of this compound is a multi-step process that highlights key principles of organic chemistry. A common and effective route involves the reaction of tert-butyl piperazine-1-carboxylate with acetone and a cyanide source.[7]

Synthetic Pathway

The synthesis can be conceptualized as a modified Strecker synthesis, a classic method for preparing α-amino nitriles.

Synthesis_Pathway Boc_Piperazine tert-Butyl piperazine-1-carboxylate Reaction_Mixture Reaction Mixture Boc_Piperazine->Reaction_Mixture + Acetone, NaCN, H₂O Acetone Acetone Acetone->Reaction_Mixture NaCN Sodium Cyanide NaCN->Reaction_Mixture Product This compound Reaction_Mixture->Product Stirring at RT, 48h

Caption: Synthetic route to the target compound.

Detailed Experimental Protocol

The following protocol is adapted from established literature procedures.[7]

Materials:

  • tert-Butyl piperazine-1-carboxylate

  • Acetone

  • Sodium Cyanide (NaCN)

  • Hydrochloric Acid (HCl) in ether

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • Ethyl Acetate (EtOAc)

  • Magnesium Sulfate (MgSO₄)

  • Water (H₂O)

Procedure:

  • Deprotection of Boc-piperazine (in situ): A solution of tert-butyl piperazine-1-carboxylate in a mixture of methanol and dichloromethane is cooled to 0 °C. Ethereal HCl is added dropwise, and the mixture is stirred for 1 hour. The solvent and excess HCl are then removed under reduced pressure. This step generates the piperazine hydrochloride salt in situ.

  • Cyanation Reaction: The resulting solid is dissolved in water. In a well-ventilated fume hood, sodium cyanide is added, followed by a solution of acetone in water. The reaction mixture is stirred at room temperature for 48 hours. The causality here is the nucleophilic attack of the deprotected piperazine on the carbonyl carbon of acetone, followed by the addition of cyanide to the resulting iminium intermediate.

  • Workup and Purification: Water is added to the reaction mixture, which is then extracted with ethyl acetate. The combined organic extracts are dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield the product as a white crystalline solid.

Self-Validation: The success of the synthesis can be monitored by Thin Layer Chromatography (TLC) and confirmed by spectroscopic methods such as NMR and Mass Spectrometry. The melting point of the purified product should also be consistent with reported values.[7]

Reactivity and Synthetic Utility

The synthetic utility of this compound stems from the distinct reactivity of its functional groups.

The Role of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.[6] This allows for selective reactions at other sites of the molecule without affecting the Boc-protected nitrogen.

Transformations of the Cyanonitrile Group

The cyano group is a versatile functional handle that can be transformed into a variety of other functionalities.

  • Reduction to an Amine: The nitrile can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[9] This transformation is valuable for introducing a primary amine for further elaboration.

  • Reaction with Organometallic Reagents: The nitrile can react with organometallic reagents, such as Grignard reagents or organolithiums, to form ketones after hydrolysis of the intermediate imine. This allows for the introduction of new carbon-carbon bonds.[7]

Deprotection of the Boc Group

The Boc group can be readily removed with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent, such as dioxane or methanol.[6] This unmasks the secondary amine, which can then participate in a wide range of reactions, including:

  • N-Arylation

  • N-Alkylation

  • Amide bond formation

  • Reductive amination

Reactivity_Diagram Building_Block This compound Nitrile_Reduction Nitrile Reduction (e.g., LiAlH₄, H₂/Pd) Building_Block->Nitrile_Reduction Nitrile_Grignard Reaction with Grignard Reagents Building_Block->Nitrile_Grignard Boc_Deprotection Boc Deprotection (e.g., TFA, HCl) Building_Block->Boc_Deprotection Product_Amine Primary Amine Derivative Nitrile_Reduction->Product_Amine Product_Ketone Ketone Derivative Nitrile_Grignard->Product_Ketone Product_Piperazine Free Piperazine Derivative Boc_Deprotection->Product_Piperazine

Caption: Key transformations of the building block.

Applications in Drug Discovery: A Case Study

The utility of this building block is best illustrated through its application in the synthesis of complex, biologically active molecules. For instance, it has been used in the synthesis of sterically congested piperazine derivatives that serve as pharmacologically useful cores.[7]

Synthesis of a Sterically Congested Piperazine Derivative

In one reported synthesis, this compound was reacted with an acetylide, generated from 1-ethynyl-4-fluorobenzene and methyl magnesium bromide.[7]

Experimental Workflow:

  • Formation of the Acetylide: 1-ethynyl-4-fluorobenzene is dissolved in anhydrous THF and cooled in an ice bath. A solution of methyl magnesium bromide is added dropwise to generate the corresponding magnesium acetylide.

  • Addition of the Piperazine Building Block: A solution of this compound in THF is added dropwise to the acetylide solution at low temperature.

  • Reaction and Quenching: The reaction is allowed to warm to room temperature and stirred for several hours. Progress is monitored by TLC. The reaction is then quenched by the addition of ice-cold water.

  • Workup and Purification: The product is extracted with ethyl acetate, and the organic layer is washed, dried, and concentrated. The crude product is then purified by chromatography.

This example demonstrates how the building block can be used to introduce a sterically demanding substituent, a strategy often employed in medicinal chemistry to modulate the binding affinity and selectivity of a drug candidate.

Application_Workflow Start Start: Acetylide Formation Step1 Addition of Piperazine Building Block Start->Step1 Step2 Reaction at Room Temperature Step1->Step2 Step3 Quenching with Water Step2->Step3 Step4 Extraction and Purification Step3->Step4 End Final Product: Sterically Congested Piperazine Step4->End

Caption: Workflow for a typical application.

Safety and Handling

As with all chemicals, proper safety precautions must be observed when handling this compound and its reagents.

  • Hazard Statements: This compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4][10]

  • Precautionary Statements: Recommended precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P280 (Wear protective gloves/protective clothing/eye protection/face protection).[4][10]

  • Handling: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion

This compound is a highly valuable and versatile building block in the field of medicinal chemistry. Its unique combination of a selectively protected piperazine core and a synthetically malleable cyano group provides a powerful tool for the construction of complex and diverse molecular architectures. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the discovery and development of novel therapeutics. The strategic incorporation of this building block can significantly contribute to the advancement of drug discovery programs across various therapeutic areas.[1]

References

  • Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate - PMC - NIH. (2021). Retrieved from [Link]

  • tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate | C12H21NO3 | CID 10353694 - PubChem. (n.d.). Retrieved from [Link]

  • CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents. (n.d.).
  • Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate - SciELO México. (n.d.). Retrieved from [Link]

  • CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester - Google Patents. (n.d.).
  • CN104610129A - Synthetic method of chiral 2-substitute-4-piperidone-1-carboxylic acid tert-butyl ester - Google Patents. (n.d.).
  • tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate | C14H27N3O2 - PubChem. (n.d.). Retrieved from [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. (n.d.). Retrieved from [Link]

  • tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate. (n.d.). Retrieved from [Link]

  • tert-Butyl 4-(6-cyanopyridin-2-yl)piperazine-1-carboxylate | C15H20N4O2 - PubChem. (n.d.). Retrieved from [Link]

  • Reaction of α-alkoxyacroleins with acetone cyanohydrin - Ben-Gurion University Research Portal. (n.d.). Retrieved from [Link]

  • US20190092739A1 - Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives - Google Patents. (n.d.).
  • Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PMC - NIH. (n.d.). Retrieved from [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. (n.d.). Retrieved from [Link]

  • acetone cyanohydrin - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Retrieved from [Link]

  • 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. (n.d.). Retrieved from [Link]

  • Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors - ResearchGate. (n.t.). Retrieved from [Link]

  • Acetone cyanohydrin - Wikipedia. (n.d.). Retrieved from [Link]

  • Synthesis of piperazines - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • tert-Butyl 4-(1-aminopropan-2-yl)piperazine-1-carboxylate - Lead Sciences. (n.d.). Retrieved from [Link]

Sources

Methodological & Application

Experimental protocol for using tert-butyl 4-(2-cyanopropan-2-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis and Utilization of tert-butyl 4-(2-cyanopropan-2-yl)piperazine-1-carboxylate

Abstract

This document provides a comprehensive guide for the synthesis, application, and further modification of This compound . This versatile building block is of significant interest to researchers in medicinal chemistry and drug development due to its unique sterically congested structure, which incorporates a protected piperazine moiety and a reactive nitrile group on a quaternary carbon. The presence of the piperazine core is a common feature in numerous FDA-approved drugs, making its derivatives valuable for creating novel pharmacologically active agents.[1][2] This guide details a robust synthetic protocol, a key application in carbon-carbon bond formation, and standard procedures for deprotection to enable further functionalization. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Compound Profile

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₄H₂₅N₃O₂
Molecular Weight 267.37 g/mol
Appearance White crystalline solid[3]
Primary Utility Synthetic building block for amine-bearing quaternary carbons[3]

Synthesis Protocol: this compound

The synthesis of the title compound is achieved via a modified Strecker reaction, a well-established method for producing α-aminonitriles. In this procedure, the commercially available N-Boc-piperazine is protonated to form an ammonium salt, which then reacts in situ with acetone and sodium cyanide. The Boc (tert-butyloxycarbonyl) group serves as a crucial protecting group for one of the piperazine nitrogens, preventing side reactions and allowing for regioselective functionalization.

Rationale of Experimental Design
  • Initial Protonation: tert-butyl piperazine-1-carboxylate is first treated with ethereal HCl. This step protonates the unprotected secondary amine, forming the piperazinium salt. This is necessary to prevent the free amine from reacting directly with acetone in an unproductive manner and to facilitate the subsequent nucleophilic addition.

  • Cyanide and Ketone Addition: The addition of sodium cyanide (NaCN), a source of the nucleophilic cyanide ion (CN⁻), and acetone to the aqueous solution of the piperazinium salt initiates the core reaction. The cyanide ion and the secondary amine compete in adding to the carbonyl carbon of acetone.

  • Reaction Mechanism: The reaction proceeds through the formation of an intermediate iminium ion, which is then attacked by the cyanide ion to form the final α-aminonitrile product. Stirring for an extended period (48 hours) ensures the reaction goes to completion.

Materials and Reagents
ReagentM.W.QuantityMoles (mmol)Equiv.
tert-butyl piperazine-1-carboxylate186.2612.6 g53.71.0
Ethereal HCl (2.0 M)36.4640.3 mL80.61.5
Sodium Cyanide (NaCN)49.012.63 g53.71.0
Acetone58.089.4 g (11.8 mL)161.23.0
Methanol (MeOH)-60 mL--
Dichloromethane (CH₂Cl₂)-60 mL--
Water (H₂O)-150 mL + 20 mL + 100 mL--
Ethyl Acetate (EtOAc)-3 x 100 mL--
Magnesium Sulfate (MgSO₄)-q.s.--
Step-by-Step Synthesis Protocol

This protocol is adapted from Firth et al. as cited in I. Acta Crystallographica Section E.[3]

  • To a stirred solution of tert-butyl piperazine-1-carboxylate (12.6 g, 53.7 mmol) in methanol (60 mL) and dichloromethane (60 mL), add ethereal HCl (40.3 mL of a 2.0 M solution, 80.6 mmol) dropwise at 0 °C (ice bath) under an argon atmosphere.

  • Stir the resulting mixture at 0 °C for 1 hour.

  • Remove the solvent and excess HCl under reduced pressure.

  • Dissolve the residual white solid in water (150 mL).

  • Caution: Perform the next steps in a well-ventilated fume hood as NaCN is highly toxic. Sequentially add solid sodium cyanide (2.63 g, 53.7 mmol) and a solution of acetone (9.4 g, 161.2 mmol) in water (20 mL) to the aqueous solution at room temperature.

  • Stir the reaction mixture vigorously at room temperature for 48 hours.

  • After 48 hours, add additional water (100 mL) to the mixture.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts, wash with saturated aqueous NaCl (brine), and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter the drying agent and remove the solvent under reduced pressure to yield this compound as a white crystalline solid. Expected yield: ~11 g (64%).[3]

Synthesis_Workflow cluster_reagents Starting Materials cluster_process Reaction Steps BocPip tert-butyl piperazine-1-carboxylate Protonation 1. Protonation (Ethereal HCl, 0°C) BocPip->Protonation Acetone Acetone Reaction 2. Strecker Reaction (Add NaCN, Acetone) Stir 48h at RT Acetone->Reaction NaCN NaCN NaCN->Reaction Protonation->Reaction Workup 3. Aqueous Workup & Extraction (EtOAc) Reaction->Workup Purification 4. Dry & Evaporate Workup->Purification Product Final Product: tert-butyl 4-(2-cyanopropan-2-yl) piperazine-1-carboxylate Purification->Product

Synthesis workflow for the target compound.

Application Protocol: C-C Bond Formation via Nitrile Displacement

A key application of this compound is its use as a precursor to amine-bearing quaternary carbons. The 2-cyanopropan-2-yl group can be displaced by strong nucleophiles, such as Grignard reagents or organolithiums, making the cyano group an effective leaving group in this context.[4] This protocol describes the reaction with a magnesium acetylide to form a propargylamine derivative, a valuable scaffold in medicinal chemistry.[3]

Rationale of Experimental Design
  • Grignard Formation: 1-ethynyl-4-fluorobenzene is deprotonated by methyl magnesium bromide to form the corresponding magnesium acetylide. This creates a potent carbon-based nucleophile.

  • Nucleophilic Attack: The generated acetylide attacks the quaternary carbon of the piperazine derivative.

  • Leaving Group Departure: The attack results in the displacement of the cyanide ion, which is a favorable leaving group in this type of transformation, to form a new carbon-carbon bond. This reaction is a powerful method for constructing sterically hindered centers.

Materials and Reagents
ReagentM.W.QuantityMoles (mmol)Equiv.
1-ethynyl-4-fluorobenzene120.121.98 g16.51.8
Methyl magnesium bromide (3.2M in THF)-5.25 mL16.51.8
Target Compound (from Sec. 1) 267.372.33 g9.21.0
Anhydrous Tetrahydrofuran (THF)-50 mL + 25 mL--
Step-by-Step Application Protocol

This protocol is adapted from Velasco-Rubio et al., 2021.[3]

  • In a flame-dried 250 mL round-bottom flask under an argon atmosphere, dissolve 1-ethynyl-4-fluorobenzene (1.98 g, 16.5 mmol) in anhydrous THF (50 mL).

  • Cool the solution in an ice bath (0 °C).

  • Slowly add methyl magnesium bromide (5.25 mL of a ~3.2 M solution in THF, 16.5 mmol) dropwise over 10 minutes, maintaining the internal temperature between 1-2 °C.

  • Stir the resulting pale-yellow solution at 0 °C for an additional 20 minutes.

  • In a separate flask, prepare a solution of this compound (2.33 g, 9.2 mmol) in anhydrous THF (25 mL).

  • Add the solution of the piperazine derivative dropwise to the Grignard reagent mixture over 10 minutes, again maintaining the internal temperature between 1-2.5 °C.

  • Allow the reaction mixture to slowly warm to room temperature as the ice bath melts.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 1:1 Hexanes:Ethyl Acetate, visualizing with UV and I₂ stain).

  • Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Proceed with a standard aqueous workup and extraction with an organic solvent (e.g., ethyl acetate), followed by drying and purification via column chromatography to isolate the desired product, tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate.

Reaction_Mechanism cluster_reagents Reactants cluster_process Process Alkyne 1-ethynyl-4-fluorobenzene Acetylide 1. Form Mg Acetylide (THF, 0°C) Alkyne->Acetylide Grignard MeMgBr Grignard->Acetylide Piperazine Target Compound (from Sec. 1) Attack 2. Nucleophilic Attack & CN- Displacement Piperazine->Attack Acetylide->Attack Product Propargylamine Product: tert-butyl 4-[4-(4-fluorophenyl)- 2-methylbut-3-yn-2-yl]piperazine- 1-carboxylate Attack->Product

Workflow for nitrile displacement application.

Downstream Processing: Boc Group Deprotection

To utilize the second nitrogen of the piperazine ring for further diversification (e.g., amide coupling, alkylation), the Boc protecting group must be removed. This is reliably achieved under acidic conditions.[5] The choice between trifluoroacetic acid (TFA) and hydrochloric acid (HCl) depends on the stability of other functional groups and the desired salt form of the final product.

Protocol A: Deprotection with TFA in DCM

This method is common due to the high volatility of TFA and DCM, which simplifies solvent removal.

  • Dissolve the Boc-protected piperazine derivative (1.0 equiv.) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.5 M.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (5-10 equiv.) to the stirred solution.

  • Remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Remove the solvent and excess TFA under reduced pressure.

  • The resulting residue can be neutralized with a saturated sodium bicarbonate (NaHCO₃) solution and extracted into an organic solvent to yield the free amine, or used directly as the trifluoroacetate salt.[5][6]

Protocol B: Deprotection with HCl in Dioxane

This method is advantageous as the deprotected amine often precipitates from the solution as its hydrochloride salt, simplifying purification.[6]

  • Dissolve the Boc-protected piperazine derivative (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or 1,4-dioxane.

  • Add a solution of 4M HCl in dioxane (3-5 equiv.) to the stirred solution at room temperature.

  • Stir the reaction for 1-3 hours. The hydrochloride salt of the deprotected product may precipitate during this time.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the solvent can be removed under reduced pressure, or the precipitated solid can be collected by filtration and washed with a cold solvent (e.g., diethyl ether) to yield the pure hydrochloride salt.[6][7]

Deprotection_Workflow cluster_methods Acidic Deprotection Methods Start Boc-Protected Piperazine Derivative TFA Method A: TFA in DCM Start->TFA HCl Method B: HCl in Dioxane Start->HCl Product_Salt Deprotected Amine (HCl or TFA Salt) TFA->Product_Salt Evaporation HCl->Product_Salt Precipitation or Evaporation Product_Free Deprotected Amine (Free Base) Product_Salt->Product_Free Basic Workup

General workflows for Boc deprotection.

Safety Precautions & Handling

  • Reagent Hazards: The synthesis protocol involves Sodium Cyanide (NaCN) , which is a highly toxic poison. Handle only in a well-ventilated chemical fume hood. Avoid contact with acids, which liberates toxic hydrogen cyanide (HCN) gas. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[3]

  • Compound Handling: While specific toxicity data for the title compound is not available, related N-Boc-piperazine derivatives may cause skin and eye irritation.[8] Handle with care, avoiding skin and eye contact, ingestion, and inhalation.

  • Acidic Reagents: Trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are corrosive. Handle these reagents in a fume hood and wear appropriate PPE.

  • Waste Disposal: Dispose of all chemical waste, especially cyanide-containing waste, according to institutional and local environmental regulations.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low yield in synthesis (Sec. 1) Incomplete initial protonation.Ensure HCl is fresh and added slowly at 0 °C.
Impure reagents (NaCN, acetone).Use high-purity, fresh reagents.
Insufficient reaction time.Ensure the reaction stirs for the full 48 hours.
Incomplete nitrile displacement (Sec. 2) Inactive Grignard reagent.Use anhydrous THF and flame-dried glassware. Titrate the Grignard reagent before use to confirm concentration.
Reaction temperature too high.Maintain strict temperature control during additions.
Incomplete Boc deprotection (Sec. 3) Insufficient acid.Increase the equivalents of TFA or HCl.
Insufficient reaction time.Allow the reaction to stir longer, monitoring by TLC/LC-MS.

References

  • CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • Velasco-Rubio, M., et al. (2021) . Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. IUCrData, 6(4). [Link]

  • Mamat, C., et al. (2012) . Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Crystals, 2(1), 89-95. [Link]

  • Shaik, R., et al. (2023) . Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. Journal of Applied Research and Technology, 23(1), 103-107. [Link]

  • Clinivex . Tert-Butyl 4-(3-Cyanopyridin-2-Yl)Piperazine-1-Carboxylate. Product Page. [Link]

  • PubChem . tert-Butyl piperazine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • Prasanthi, G., et al. (2014) . Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases. Journal of Global Trends in Pharmaceutical Sciences, 5(1), 1481-1485. [Link]

  • Singh, R., et al. (2020) . Synthesis, conformational, spectroscopic and chemical reactivity analysis of 2-cyano-3-(1H-pyrrol-2-yl)acrylohydrazide using experimental and quantum chemical approaches. Journal of Molecular Structure, 1222, 128888. [Link]

  • Gorin, D. J., et al. (2013) . Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives. The Journal of Organic Chemistry, 78(15), 7331-7339. [Link]

  • Organic Chemistry Portal . Nitrile synthesis by C-C coupling (cyanation). Reaction Database. [Link]

  • Deadman, B. J., et al. (2019) . Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 23(8), 1646-1651. [Link]

  • Voigtritter, K., et al. (2019) . Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1086. [Link]

  • Nakao, Y., & Li, X. (2020) . Metal-mediated C−CN Bond Activation in Organic Synthesis. Accounts of Chemical Research, 53(11), 2563-2578. [Link]

  • O'Brien, P., et al. (2012) . General Procedures for the Lithiation/Trapping of N-Boc Piperazines. Journal of Organic Chemistry, 77(17), 7434-7443. [Link]

  • Shaik, R., et al. (2025) . Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions. Journal of Applied Research and Technology, 23(1). [Link]

  • Capot Chemical . MSDS of (S)-4-(2-aMino-propyl)-piperazine-1-carboxylic acid tert-butyl ester. Safety Data Sheet. [Link]

  • ResearchGate . Synthesis of tert-butyl... Scientific Diagram Download. [Link]

Sources

Application Notes and Protocols for N-Boc Deprotection of Piperazine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of N-Boc in Piperazine Chemistry

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the development of nitrogen-containing pharmaceuticals. Its widespread use is attributed to its robustness under a variety of synthetic conditions and, most critically, its susceptibility to cleavage under specific acidic or thermal conditions. For medicinal chemists working with piperazine scaffolds, the Boc group is an indispensable tool. Piperazine moieties are prevalent in a vast array of clinically successful drugs, owing to their ability to modulate physicochemical properties such as solubility and to serve as a versatile linker. The mono-protection of piperazine with a Boc group allows for the selective functionalization of the remaining secondary amine, a crucial step in the synthesis of complex drug candidates.[1]

This technical guide provides an in-depth exploration of the most effective and field-proven methods for the deprotection of N-Boc piperazine compounds. We will delve into the mechanistic underpinnings of these transformations, offer detailed, step-by-step protocols, and provide troubleshooting guidance to navigate the common challenges encountered in this critical synthetic step.

Mechanism of Acid-Catalyzed N-Boc Deprotection

The most common strategy for N-Boc deprotection relies on acidic conditions. The generally accepted mechanism proceeds through a three-step sequence:

  • Protonation of the Carbamate: The acid protonates the carbonyl oxygen of the Boc group, rendering the carbamate more susceptible to cleavage.

  • Formation of a Stable Carbocation: The protonated carbamate readily eliminates a stable tert-butyl carbocation.

  • Decarboxylation: The resulting carbamic acid is unstable and rapidly decarboxylates to yield the free amine and carbon dioxide.

This mechanism highlights the importance of using a strong acid to facilitate the initial protonation step. The choice of acid and solvent can significantly influence the reaction rate and selectivity.

Boc_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Cleavage cluster_step3 Step 3: Decarboxylation N-Boc_Piperazine N-Boc Piperazine Protonated_Carbamate Protonated Carbamate N-Boc_Piperazine->Protonated_Carbamate H+ Carbamic_Acid Carbamic Acid Intermediate Protonated_Carbamate->Carbamic_Acid Loss of tBu+ tBu_Cation tert-Butyl Cation Protonated_Carbamate->tBu_Cation Free_Amine Deprotected Piperazine Carbamic_Acid->Free_Amine CO2 CO2 Carbamic_Acid->CO2

Caption: Acid-catalyzed N-Boc deprotection mechanism.

Comparative Overview of Deprotection Methods

The selection of an appropriate deprotection method is contingent upon the substrate's sensitivity to acidic or thermal conditions, the presence of other functional groups, and the desired scale of the reaction.

MethodReagents & ConditionsTypical Reaction TimeAdvantagesDisadvantages
Trifluoroacetic Acid (TFA) 20-50% TFA in DCM, 0°C to RT30 min - 4 hFast, efficient, volatile byproducts are easily removed.Harshly acidic, can cleave other acid-sensitive groups, TFA is corrosive and requires careful handling.
Hydrochloric Acid (HCl) 4M HCl in Dioxane or MeOH, RT1 - 4 hProduct often precipitates as the HCl salt, facilitating isolation. Milder than TFA for some substrates.Dioxane is a hazardous solvent. Formation of the HCl salt may complicate downstream reactions.
Thermal (Continuous Flow) Methanol or TFE, 180-230°C45 - 60 minAcid-free, suitable for automation, potential for selective deprotection.Requires specialized equipment, high temperatures may not be suitable for all substrates.
Microwave-Assisted Solid-supported sulfonic acid in DCM, 100°C~10 minExtremely rapid, high yields, clean reactions.Requires a microwave reactor, potential for localized overheating.
Acetyl Chloride/Methanol AcCl in MeOH, 0°C to RTVariesIn situ generation of HCl provides a milder alternative to anhydrous HCl gas.Exothermic reaction that requires careful addition of acetyl chloride.

Detailed Experimental Protocols

The following protocols are provided as a general guideline. Optimization of reaction time, temperature, and reagent stoichiometry may be necessary for specific substrates.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a robust and widely used method for N-Boc deprotection. The volatility of TFA and DCM simplifies the work-up procedure.

Materials:

  • N-Boc protected piperazine derivative

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • Dissolve the N-Boc protected piperazine derivative (1.0 equiv.) in anhydrous DCM (to a concentration of 0.1-0.5 M) in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA (5-10 equiv.) to the stirred solution. A common concentration is 20-50% (v/v) TFA in DCM.[1][2]

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 30 minutes to 4 hours).[1]

  • Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can aid in the removal of residual TFA.[1]

  • To isolate the free base, dissolve the residue in water and carefully add saturated aqueous NaHCO₃ solution until gas evolution ceases and the pH is basic.

  • Extract the aqueous layer with DCM or another suitable organic solvent (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected piperazine.

TFA_Workflow Start Dissolve N-Boc Piperazine in DCM Add_TFA Add TFA at 0°C Start->Add_TFA Stir Stir at RT & Monitor (TLC/LC-MS) Add_TFA->Stir Evaporate Evaporate Solvent & Excess TFA Stir->Evaporate Neutralize Neutralize with NaHCO3 (aq) Evaporate->Neutralize Extract Extract with Organic Solvent Neutralize->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate End Deprotected Piperazine (Free Base) Dry_Concentrate->End

Caption: Experimental workflow for TFA-mediated Boc deprotection.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane

This method is a common alternative to TFA and is particularly useful when the trifluoroacetate salt of the product is undesirable. The hydrochloride salt of the deprotected piperazine often precipitates from the reaction mixture, simplifying isolation.

Materials:

  • N-Boc protected piperazine derivative

  • 4M HCl in 1,4-dioxane solution

  • Methanol or ethyl acetate (as co-solvent, optional)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for free base isolation)

  • Dichloromethane (DCM) or other suitable extraction solvent (for free base isolation)

  • Anhydrous sodium sulfate (Na₂SO₄) (for free base isolation)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • Dissolve the N-Boc protected piperazine derivative (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask.[2]

  • Add the 4M HCl in dioxane solution (3-5 equiv.) to the stirred solution at room temperature.[2]

  • Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS.[2]

  • Often, the hydrochloride salt of the deprotected piperazine will precipitate out of the solution.[2]

  • To isolate the HCl salt: Upon completion, the precipitate can be collected by filtration, washed with diethyl ether, and dried under vacuum. Alternatively, the solvent can be removed under reduced pressure to yield the crude salt.

  • To isolate the free base: Suspend the crude HCl salt in a mixture of water and DCM. Add saturated aqueous NaHCO₃ solution until the mixture is basic. Separate the layers and extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3]

HCl_Workflow Start Dissolve N-Boc Piperazine Add_HCl Add 4M HCl in Dioxane Start->Add_HCl Stir Stir at RT & Monitor (TLC/LC-MS) Add_HCl->Stir Precipitate Precipitate HCl Salt (Optional) Stir->Precipitate Isolate_Salt Isolate HCl Salt by Filtration Precipitate->Isolate_Salt Workup_Free_Base Neutralize, Extract, Dry, Concentrate Precipitate->Workup_Free_Base End_Free_Base Deprotected Piperazine (Free Base) Workup_Free_Base->End_Free_Base

Caption: Experimental workflow for HCl-mediated Boc deprotection.

Protocol 3: Microwave-Assisted Deprotection using a Solid-Supported Acid

This protocol offers a significant acceleration of the deprotection reaction and simplifies purification through a catch-and-release mechanism.

Materials:

  • N-Boc protected piperazine derivative

  • Dichloromethane (DCM)

  • Silica-supported sulfonic acid (e.g., SiliaMetS Thiol)

  • Base for release (e.g., ammonia in methanol or DIEA)

  • Microwave reactor vials and instrument

Procedure:

  • In a microwave reaction vial, dissolve the N-Boc protected piperazine derivative (1 equiv.) in DCM.

  • Add the solid-supported sulfonic acid (typically 1.5-2.0 equiv.).

  • Seal the vial and heat with stirring in the microwave reactor at a set temperature (e.g., 100°C) for a short duration (e.g., 10 minutes).[4]

  • After cooling, the deprotected piperazine is ionically bound to the solid support. Filter the solid support and wash with DCM to remove any non-basic impurities.

  • To release the free amine, suspend the solid support in DCM or methanol and add a suitable base. Heat briefly in the microwave reactor at a lower temperature (e.g., 60°C for 1 minute).[4]

  • Filter off the solid support and wash it several times with DCM or methanol.

  • Combine the filtrates and concentrate under reduced pressure to obtain the pure deprotected piperazine.

Troubleshooting and Expert Insights

  • Incomplete Reaction: If the deprotection is sluggish, consider increasing the equivalents of acid, the reaction temperature (e.g., to 40-50°C for acidic methods), or the reaction time. Ensure the starting material is fully dissolved in the chosen solvent.[2]

  • Side Reactions with Acid-Sensitive Groups: For substrates containing other acid-labile functionalities (e.g., t-butyl esters, acetals), using milder conditions such as HCl in dioxane may be preferable to TFA in DCM. Alternatively, consider non-acidic methods like thermal deprotection.

  • Chemoselectivity: The Boc group is generally more acid-labile than other common amine protecting groups like Cbz and Fmoc, allowing for its selective removal. However, careful optimization is required when other acid-sensitive groups are present.

  • Work-up Considerations: When using TFA, ensure its complete removal as residual TFA can interfere with subsequent reactions. Co-evaporation with a non-polar solvent like toluene is effective. When isolating the HCl salt, ensure it is thoroughly dried to remove residual solvent and HCl.

Conclusion

The deprotection of N-Boc piperazine compounds is a fundamental transformation in the synthesis of a multitude of pharmaceutical agents. A thorough understanding of the available methodologies, their mechanistic nuances, and practical considerations is paramount for the successful execution of this critical step. While traditional acidic methods using TFA and HCl remain the workhorses of the field, modern techniques such as thermal and microwave-assisted deprotection offer compelling advantages in terms of speed, selectivity, and environmental impact. The protocols and insights provided herein are intended to equip researchers with the knowledge to confidently select and implement the most appropriate N-Boc deprotection strategy for their specific synthetic challenges.

References

  • Prasanthi, G., et al. (2014). Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases. Journal of Global Trends in Pharmaceutical Sciences, 5(1), 1480-1484.
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Deprotection of Boc-Protected Piperazines. BenchChem Technical Support.
  • Jida, M., & Ballet, S. (2018). Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. New Journal of Chemistry, 42(2), 1595-1599. Available from: [Link]

  • Lundin, R., & Ioannidis, P. (n.d.). Microwave-Assisted Deprotection of Boc-Protected Amines and Amino Acid Derivatives Using Solid Phase Supported Sulfonic Acids. Biotage.
  • O'Brien, P., et al. (2014). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 136(48), 16852–16862.
  • Li, J., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(3), 233-257. Available from: [Link]

  • Boyd, S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24450-24455. Available from: [Link]

  • Ley, S. V., et al. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 25(5), 1224–1233. Available from: [Link]

  • Reddit r/Chempros. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Available from: [Link]

  • SHANDONG BOYUAN PHARMACEUTICAL CO Ltd. (2020). Synthesis method of N-Boc piperazine. CN108033931B.
  • Repine, J. T., et al. (2007). Substituted Piperazines as Dual Serotonin 5-HT1A Receptor Agonists and Serotonin Reuptake Inhibitors. Journal of Medicinal Chemistry, 50(23), 5627–5639.
  • Klásek, A., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2187. Available from: [Link]

  • D'Hondt, M., et al. (2012). Microwave-Assisted Synthesis of 2,5-Piperazinediones under Solvent-Free Conditions. Synthesis, 44(19), 3012-3022.
  • Biotage. (n.d.). Microwave-Assisted Deprotection of Boc-Protected Amines and Amino Acid Derivatives Using Solid Phase Supported Sulfonic Acids in a Catch-Release Manner.

Sources

Application Notes and Protocols for the Step-by-Step Synthesis of Monosubstituted Piperazines from BOC-Protected Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperazine scaffold is a cornerstone in medicinal chemistry, lauded for its ability to enhance the aqueous solubility and oral bioavailability of drug candidates.[1] Monosubstituted piperazines are particularly prized as versatile building blocks in the synthesis of a broad spectrum of pharmaceuticals, including antimicrobial, anticancer, and antidepressant agents.[1] A primary challenge in their synthesis lies in circumventing the formation of undesired 1,4-disubstituted byproducts. The strategic use of N-tert-butyloxycarbonyl (Boc) protected piperazine has emerged as a robust and widely adopted solution to this challenge.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of monosubstituted piperazines utilizing N-Boc-piperazine. We will delve into detailed protocols for N-alkylation, reductive amination, and N-acylation, culminating in the final deprotection step to yield the target compound.

Introduction: The Strategic Advantage of BOC Protection

The synthesis of monosubstituted piperazines is often complicated by the symmetrical nature of the piperazine ring, which contains two reactive secondary amines. Direct reaction with an electrophile typically leads to a mixture of mono- and di-substituted products, necessitating challenging purification procedures and resulting in lower overall yields.

The tert-butyloxycarbonyl (Boc) protecting group offers an elegant solution to this problem. By selectively protecting one of the piperazine nitrogen atoms, it allows for the controlled functionalization of the remaining secondary amine.[1] The Boc group is favored for its stability across a wide range of reaction conditions and its facile removal under mild acidic conditions, ensuring the integrity of other functional groups within the molecule.[1][2]

The general synthetic workflow is a well-defined three-step process:

  • Protection: Piperazine is reacted with di-tert-butyl dicarbonate (Boc₂O) to yield N-Boc-piperazine. This initial step ensures that subsequent reactions occur selectively at the unprotected nitrogen.[1]

  • Functionalization: The free secondary amine of N-Boc-piperazine is then functionalized through various carbon-nitrogen bond-forming reactions to introduce the desired substituent.

  • Deprotection: Finally, the Boc group is removed to unveil the monosubstituted piperazine.[1]

This strategic approach provides a reliable and efficient pathway to a diverse array of monosubstituted piperazine derivatives.

General Synthetic Workflow

The following diagram illustrates the overarching strategy for the synthesis of monosubstituted piperazines using a BOC-protected precursor.

G cluster_0 Step 1: Protection cluster_1 Step 2: Functionalization cluster_2 Step 3: Deprotection Piperazine Piperazine NBocPiperazine N-Boc-Piperazine Piperazine->NBocPiperazine  Protection Boc2O Boc₂O Boc2O->NBocPiperazine FunctionalizedPiperazine N-Boc-N'-R-Piperazine NBocPiperazine->FunctionalizedPiperazine  Functionalization Electrophile Electrophile (R-X) Electrophile->FunctionalizedPiperazine FinalProduct Monosubstituted Piperazine FunctionalizedPiperazine->FinalProduct  Deprotection Acid Acid (e.g., TFA, HCl) Acid->FinalProduct

Caption: General workflow for the synthesis of monosubstituted piperazines.

Experimental Protocols

This section provides detailed, step-by-step protocols for the key stages of the synthesis.

Protocol 1: Synthesis of N-Boc-Piperazine (Protection)

The selective mono-protection of piperazine is the crucial first step. While direct reaction with Boc₂O can lead to the formation of the di-protected byproduct, careful control of stoichiometry and reaction conditions can favor the desired mono-Boc product.

Materials:

  • Piperazine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve piperazine (1.0 equivalent) in DCM or THF in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (0.95-1.0 equivalent) in the same solvent to the cooled piperazine solution over 30-60 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N-Boc-piperazine.

  • Purify the crude product by flash column chromatography on silica gel to yield pure N-Boc-piperazine.

Protocol 2: N-Alkylation of N-Boc-Piperazine

N-alkylation is a common method for introducing alkyl substituents onto the piperazine ring. This can be achieved through direct alkylation with an alkyl halide or via reductive amination.

Materials:

  • N-Boc-piperazine (1.0 equiv.)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.0-1.2 equiv.)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equiv.)

  • Dry Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Dichloromethane (DCM)

  • Water

Procedure:

  • To a stirred solution of N-Boc-piperazine in dry DMF or MeCN, add the alkyl halide and potassium carbonate.[3]

  • Heat the reaction mixture to an appropriate temperature (typically 60-90 °C) and stir for 4-16 hours, or until the reaction is complete as monitored by TLC.[3]

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Dilute the residue with DCM and wash with water to remove inorganic salts.[3]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford the N-alkylated product.

Reductive amination is a mild and efficient method for N-alkylation that avoids the use of harsh alkylating agents.

Materials:

  • N-Boc-piperazine (1.0 equiv.)

  • Aldehyde or Ketone (1.0-1.2 equiv.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount, optional)

Procedure:

  • Dissolve N-Boc-piperazine and the aldehyde or ketone in DCM or DCE.[4]

  • Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride in one portion.

  • Stir the reaction at room temperature overnight.[4]

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: N-Acylation of N-Boc-Piperazine

N-acylation introduces an acyl group, providing access to amide derivatives of piperazine.

Materials:

  • N-Boc-piperazine (1.0 equiv.)

  • Acyl chloride or Acid anhydride (1.0-1.1 equiv.)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2-1.5 equiv.)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve N-Boc-piperazine in DCM and cool to 0 °C.

  • Add triethylamine or DIPEA.

  • Slowly add the acyl chloride or acid anhydride to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization.

Protocol 4: Buchwald-Hartwig Amination for N-Arylation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-arylpiperazines.[5]

Materials:

  • N-Boc-piperazine (1.0-1.2 equiv.)

  • Aryl halide (bromide or chloride) (1.0 equiv.)

  • Palladium catalyst (e.g., Pd₂(dba)₃, PEPPSI-IPr)

  • Ligand (e.g., Xantphos, SPhos)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃))

  • Anhydrous Toluene or Dioxane

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide, N-Boc-piperazine, palladium catalyst, ligand, and base.

  • Add anhydrous toluene or dioxane.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.

  • Cool the reaction to room temperature and dilute with an appropriate solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 5: Deprotection of the BOC Group

The final step is the removal of the Boc protecting group to yield the desired monosubstituted piperazine. This is typically achieved under acidic conditions.[2]

Materials:

  • N-Boc-N'-substituted piperazine

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., 4M HCl in dioxane)

  • Dichloromethane (DCM) or Dioxane

Procedure:

  • Dissolve the N-Boc-N'-substituted piperazine in DCM or dioxane.

  • Add an excess of TFA (e.g., 20-50% v/v in DCM) or a solution of HCl in an organic solvent.[2][6]

  • Stir the reaction at room temperature for 1-4 hours. Monitor the deprotection by TLC.

  • Concentrate the reaction mixture under reduced pressure to remove the acid and solvent.

  • For the TFA salt, the residue can be used directly or neutralized. To obtain the free base, dissolve the residue in water and basify with a suitable base (e.g., saturated NaHCO₃ or NaOH solution) to pH > 10.[6]

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final monosubstituted piperazine.

Reaction Parameters and Troubleshooting

The success of these synthetic steps often depends on the careful optimization of reaction parameters.

Reaction TypeKey ParametersCommon IssuesTroubleshooting Solutions
N-Alkylation Temperature, Base, SolventLow yield, Formation of quaternary ammonium saltsUse a non-nucleophilic base (e.g., Cs₂CO₃), optimize temperature, use a less polar solvent.
Reductive Amination Reducing agent, pHIncomplete reaction, Over-reductionUse a milder reducing agent (e.g., NaBH(OAc)₃), maintain a slightly acidic pH to favor iminium ion formation.
N-Acylation Base, TemperatureDi-acylation, Hydrolysis of acyl chlorideUse a stoichiometric amount of acylating agent, run the reaction at low temperature (0 °C).
Buchwald-Hartwig Catalyst/Ligand system, Base, TemperatureLow yield, Catalyst decompositionScreen different catalyst/ligand combinations, ensure anhydrous and anaerobic conditions, use a suitable base.
BOC Deprotection Acid strength, TemperatureIncomplete deprotection, Side reactions with acid-labile groupsUse a stronger acid (e.g., TFA) or increase the reaction time/temperature. For sensitive substrates, consider alternative deprotection methods.[7]

Mechanistic Insights

A deeper understanding of the reaction mechanisms can aid in troubleshooting and optimization.

Mechanism of BOC Deprotection

The acid-catalyzed deprotection of the Boc group proceeds through a well-established mechanism.

G Boc-Protected Amine Boc-Protected Amine Protonated Carbonyl Protonated Carbonyl Boc-Protected Amine->Protonated Carbonyl H+ Carbamic Acid + t-Butyl Cation Carbamic Acid + t-Butyl Cation Protonated Carbonyl->Carbamic Acid + t-Butyl Cation Elimination Free Amine + CO2 Free Amine + CO2 Carbamic Acid + t-Butyl Cation->Free Amine + CO2 Decarboxylation

Caption: Mechanism of acid-catalyzed BOC deprotection.

Conclusion

The use of N-Boc-piperazine as a precursor provides a highly effective and versatile strategy for the synthesis of monosubstituted piperazines. The protocols outlined in this application note offer a solid foundation for researchers to successfully synthesize a wide range of piperazine derivatives. By understanding the underlying principles and carefully controlling reaction conditions, chemists can efficiently access these valuable building blocks for drug discovery and development.

References

  • CN108033931A - A kind of synthetic method of N-Boc piperazines - Google Patents.
  • Synthesis of piperazines - Organic Chemistry Portal. Available at: [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PubMed Central. Available at: [Link]

  • CN108033931B - Synthesis method of N-Boc piperazine - Google Patents.
  • CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines - The Royal Society of Chemistry. Available at: [Link]

  • Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination - New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H 2 Functionalization. Available at: [Link]

  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Available at: [Link]

  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PubMed Central. Available at: [Link]

  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Available at: [Link]

  • Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate - White Rose eTheses Online. Available at: [Link]

  • General Procedures for the Lithiation/Trapping of N-Boc Piperazines - ResearchGate. Available at: [Link]

  • Reductive amination of piperazine : r/OrganicChemistry - Reddit. Available at: [Link]

  • US2919275A - Purification of piperazine - Google Patents.
  • Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines - UFDC Image Array 2 - University of Florida. Available at: [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc. Available at: [Link]

  • (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis - ResearchGate. Available at: [Link]

Sources

Troubleshooting & Optimization

Navigating the Labyrinth: A Technical Support Guide to Piperazine Synthesis Stability

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist

Welcome to the technical support center for piperazine-based compound synthesis. As a cornerstone in modern drug discovery, the piperazine scaffold is invaluable for its ability to modulate physicochemical properties and act as a versatile linker. However, its unique symmetrical structure, with two nucleophilic nitrogen atoms, presents a recurring set of stability and selectivity challenges during synthesis. This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, field-proven insights to troubleshoot these common issues. We will delve into the causality behind these synthetic hurdles and offer robust, self-validating protocols to overcome them.

Frequently Asked Questions (FAQs)

Q1: What are the most common stability-related challenges when working with piperazine?

The primary challenges stem from the reactivity of its two nitrogen atoms. These include:

  • Over-alkylation and Over-acylation: The most frequent issue is the formation of 1,4-disubstituted byproducts when mono-substitution is the goal.

  • Competitive Reactions: The basicity of the piperazine nitrogens can interfere with catalyst activity or promote unwanted side reactions.

  • Oxidative Degradation: Piperazine rings can be susceptible to oxidation, leading to the formation of N-oxides, ring-opened products, or cyclic amides, especially under aerobic conditions or in the presence of certain metal catalysts.[1]

  • Thermal Instability: Elevated temperatures can cause degradation, with the stability being influenced by the substituents on the piperazine ring.

  • Purification Hurdles: Separating the desired mono-substituted product from starting material, the di-substituted byproduct, and other impurities can be complex.

Q2: How can I selectively achieve mono-alkylation or mono-acylation of piperazine?

There are several effective strategies:

  • Use of a Large Excess of Piperazine: Employing a significant excess of piperazine (4-10 equivalents) shifts the reaction equilibrium towards the mono-substituted product. However, this necessitates an efficient method to remove the excess piperazine post-reaction.

  • Protecting Groups: The most reliable method is to use a protecting group, such as tert-butyloxycarbonyl (Boc), to temporarily block one of the nitrogen atoms. This allows for selective functionalization of the other nitrogen, followed by deprotection.[2]

  • In Situ Mono-protection via Salt Formation: Reacting piperazine with one equivalent of a strong acid (like HCl) forms the monohydrochloride salt. The protonated nitrogen is no longer nucleophilic, allowing the reaction to proceed selectively at the free nitrogen.

Q3: My piperazine-containing compound appears to be degrading during my palladium-catalyzed cross-coupling reaction. What could be happening?

While palladium catalysts are powerful tools for C-N bond formation, they can also promote side reactions with piperazine derivatives. Potential issues include:

  • Catalyst Deactivation: The basic nitrogen atoms of piperazine can coordinate to the palladium center, potentially inhibiting its catalytic activity.

  • Side Reactions with Aqueous Conditions: In the presence of water and a base (like hydroxide), palladium-catalyzed reactions can sometimes lead to the formation of aryl alcohols and diarylethers as byproducts instead of the desired amination product.[3]

Troubleshooting Guides

Issue 1: Persistent Over-Alkylation Leading to Low Yields of Mono-Substituted Product

Root Cause Analysis:

The mono-alkylated piperazine is often a more potent nucleophile than the starting piperazine due to the electron-donating nature of the newly introduced alkyl group. This makes the second alkylation reaction kinetically favorable, leading to the formation of the 1,4-disubstituted byproduct.[4]

Visualizing the Mechanism of Over-alkylation:

overalkylation cluster_0 Step 1: First Alkylation cluster_1 Step 2: Second Alkylation (Undesired) Piperazine Piperazine (Reactant) MonoSub Mono-substituted Piperazine (Desired Product) Piperazine->MonoSub SN2 Reaction AlkylHalide1 R-X (Alkylating Agent) AlkylHalide1->MonoSub MonoSub_repeat Mono-substituted Piperazine (Now a Reactant) AlkylHalide2 R-X (Alkylating Agent) DiSub Di-substituted Piperazine (Byproduct) AlkylHalide2->DiSub MonoSub_repeat->DiSub SN2 Reaction (Often Faster)

Caption: Mechanism of Piperazine Over-Alkylation.

Troubleshooting Protocol: The Protecting Group Strategy (Boc Protection)

This is the most robust method for preventing di-substitution. The tert-butyloxycarbonyl (Boc) group deactivates one nitrogen, allowing for clean mono-functionalization of the other.

Step-by-Step Experimental Workflow:

  • Protection:

    • Dissolve piperazine (2 equivalents) in a suitable solvent like dichloromethane (DCM).

    • Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O (1 equivalent) in DCM to the piperazine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Work up the reaction by washing with water to remove unreacted piperazine and piperazine dihydrochloride. The mono-Boc-piperazine can be extracted into an organic solvent.[5]

    • Purify the N-Boc-piperazine by column chromatography or crystallization.

  • Alkylation/Acylation:

    • Perform the desired N-alkylation or N-acylation reaction on the free secondary amine of N-Boc-piperazine under standard conditions.

  • Deprotection:

    • Dissolve the Boc-protected final product in a solvent such as DCM or dioxane.

    • Add a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[5]

    • Stir at room temperature until TLC or LC-MS analysis indicates complete removal of the Boc group.

    • Evaporate the solvent and excess acid. The product is obtained as the corresponding salt.

    • Neutralize with a base (e.g., NaHCO₃ solution) and extract the free amine product.

Decision Logic for Troubleshooting Over-Alkylation:

troubleshoot_overalkylation start Low yield of mono-substituted product due to over-alkylation? check_scale Is this a large-scale synthesis? start->check_scale use_excess Strategy 1: Use large excess (4-10 eq.) of piperazine. - Pros: One step. - Cons: Difficult purification. check_scale->use_excess No use_protection Strategy 2: Use Boc protecting group. - Pros: High selectivity, clean reaction. - Cons: Multi-step synthesis. check_scale->use_protection Yes purify Purification required: - Distillation - Acid/base extraction use_excess->purify deprotect Deprotection step required use_protection->deprotect

Caption: Decision workflow for over-alkylation issues.

Issue 2: Difficulty in Removing Excess Piperazine and Byproducts Post-Reaction

Root Cause Analysis:

Piperazine and its simple alkylated derivatives often have similar polarities and high water solubility, making standard chromatographic separation challenging. The basic nature of these compounds allows for effective separation from neutral or acidic products using liquid-liquid extraction.

Troubleshooting Protocol: Acid-Base Extraction

This technique leverages the different pKa values of the desired product and the piperazine-based impurities.

Step-by-Step Experimental Workflow:

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as ethyl acetate or DCM.

  • Acidic Wash: Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic piperazine starting material and the mono-substituted product will be protonated and move into the aqueous layer, while the neutral di-substituted byproduct and other non-basic impurities remain in the organic layer.

  • Separation: Separate the organic layer (containing the di-substituted byproduct) and the aqueous layer.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH or solid K₂CO₃) until the pH is basic (pH > 10). This deprotonates the piperazinium salts, making them soluble in organic solvents again.

  • Final Extraction: Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or DCM) to recover the purified mono-substituted product.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.[6]

Analytical Characterization and Impurity Profiling

Due to the lack of a strong UV chromophore, detecting piperazine and its aliphatic derivatives at low concentrations by HPLC-UV is often not feasible.

Recommended Analytical Techniques:

TechniqueDerivatization AgentPrincipleApplication
GC-MS None requiredVolatile compounds are separated by gas chromatography and identified by their mass-to-charge ratio.Excellent for identifying and quantifying volatile impurities and byproducts, such as 1,4-dibenzylpiperazine.[7]
HPLC-FLD Dansyl chloride, o-phthalaldehyde (OPA), or 9-fluorenylmethyl chloroformate (FMOC-Cl)Reacts with primary and secondary amines to form highly fluorescent derivatives.Enables highly sensitive detection and quantification of trace amounts of piperazine and its derivatives in the final product.[8][9]
LC-MS/MS None required, but can be enhanced with acidic mobile phase additives (e.g., formic acid)Provides high sensitivity and selectivity by monitoring specific parent-daughter ion transitions.The gold standard for trace-level quantification of piperazine residues in complex matrices.[10]

Frequently Asked Questions (Advanced)

Q4: I am observing N-oxide formation in my reaction. How can I prevent this?

N-oxide formation is an oxidative side reaction. To minimize it:

  • Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric oxygen.

  • Avoid Oxidizing Agents: Scrutinize all reagents and catalysts for potential oxidizing properties. For example, some copper-catalyzed reactions under aerobic conditions can lead to oxidation.[1]

  • Solvent Choice: Use freshly distilled, de-gassed solvents to remove dissolved oxygen and peroxides.

Q5: My reaction is sluggish and gives a low yield, even with a protected piperazine. What could be the issue?

  • Steric Hindrance: Bulky substituents on either the piperazine or the electrophile can dramatically slow down the reaction rate. Consider using a more reactive electrophile (e.g., an acyl chloride instead of an anhydride) or more forcing conditions (higher temperature, longer reaction time), while monitoring for potential degradation.

  • Catalyst Incompatibility: In cross-coupling reactions, ensure the chosen ligand and palladium/copper source are suitable for the specific piperazine substrate. The basicity of the piperazine can sometimes necessitate specific ligand choice to maintain catalyst activity.[1][11]

By understanding the underlying chemical principles of piperazine reactivity and employing these targeted troubleshooting strategies, you can significantly improve the stability, selectivity, and overall success of your syntheses.

References

  • United States Patent US2919275A, "Purification of piperazine," accessed January 24, 2026, .
  • Chiacchio, U.; et al. "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023." Pharmaceuticals, 2023, [Link].

  • Pazdera, P.; et al. "Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor." Molecules, 2020, [Link].

  • Prasanthi, G.; et al. "SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES." Journal of Global Trends in Pharmaceutical Sciences, 2014, [Link].

  • United Nations Office on Drugs and Crime. "Recommended methods for the Identification and Analysis of Piperazines in Seized Materials." UNODC, 2013, [Link].

  • Google Patents. "Synthesis method of N-Boc piperazine." CN108033931B, .
  • Almeida, C.; et al. "Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin..." Scholars.Direct, 2020, [Link].

  • Hartwig, J. F.; et al. "Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides." DSpace@MIT, 2005, [Link].

  • Organic Chemistry Portal. "Synthesis of piperazines." [Link].

  • Ashenhurst, J. "Alkylation of Amines (Sucks!)." Master Organic Chemistry, 2017, [Link].

  • Teo, Y.-C.; et al. "Efficient Copper-Catalyzed Cross-Coupling of 1-Boc-piperazine with Aryl Iodides and Its Application in the Synthesis of Trazodone." ResearchGate, 2013, [Link].

  • Bode, J. W.; et al. "Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization." MDPI, 2021, [Link].

  • Lipshutz, B. H.; et al. "Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions." National Institutes of Health, 2024, [Link].

  • ResearchGate. "How do I remove piperazine from the solid compound?" 2015, [Link].

  • Chemistry with Caroline. "Alkylation of Amines." YouTube, 2022, [Link].

  • ResearchGate. "What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?" 2013, [Link].

  • Afanasyev, O. I.; et al. "Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes." MDPI, 2023, [Link].

  • Choy, J.; et al. "Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols." Taylor & Francis Online, [Link].

  • University of Florida Digital Collections. "Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines." [Link].

  • Khadse, S.; Chaudhari, P. "Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine." TSI Journals, 2015, [Link].

  • ResearchGate. "A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods)." [Link].

  • Barker, J. R.; et al. "Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation." ACS Earth and Space Chemistry, 2019, [Link].

  • LibreTexts Chemistry. "Ch22: Alkylation of Amines." [Link].

  • Li, Y.; et al. "Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE." ScienceAsia, 2022, [Link].

  • Google Patents. "Deprotection of N-BOC compounds." EP2070899A1, .
  • LibreTexts Chemistry. "20.05.1: Alkylation of Amines by Alkyl Halides." 2015, [Link].

  • Organic Chemistry Portal. "Boc-Protected Amino Groups." [Link].

  • Battilocchio, C.; et al. "Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow." Organic Process Research & Development, 2016, [Link].

  • ResearchGate. "A General Palladium-Catalyzed Amination of Aryl Halides with Ammonia." [Link].

  • Zenone, F.; et al. "A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals." MDPI, 2022, [Link].

  • D'Andrea, S. L.; et al. "Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride." Arkivoc, 2005, [Link].

  • ResearchGate. "Methods for the catalytic synthesis of piperazine." 2022, [Link].

  • National Institutes of Health. "Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes." [Link].

  • Hartwig, J. F.; et al. "Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development." eScholarship.org, 2024, [Link].

  • Kumar, A.; et al. "Recent advances in copper-catalyzed synthesis of quinazolinones." RSC Advances, 2022, [Link].

  • National Institutes of Health. "The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages." 2020, [Link].

  • ResearchGate. "Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances." [Link].

  • LibreTexts Chemistry. "4.8: Acid-Base Extraction." 2022, [Link].

  • Al-Neaimy, U. I. S.; et al. "A Review on Analytical Methods for Piperazine Determination." NTU Journal of Pure Sciences, 2022, [Link].

  • Sigeev, A. S.; et al. "Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications." Chemical Reviews, 2022, [Link].

  • Geibel, C.; et al. "Palladium Catalyzed Amination of Aryl Chlorides." Wiley Analytical Science, 2019, [Link].

  • Wang, Y.; et al. "Piperazine-Based Mixed Solvents for CO 2 Capture in Bubble-Column Scrubbers and Regeneration Heat." MDPI, 2022, [Link].

  • National Institutes of Health. "Synthesis of Secondary Amines via Self-Limiting Alkylation." [Link].

Sources

Avoiding disubstituted byproducts in monosubstituted piperazine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

From the desk of a Senior Application Scientist:

The synthesis of monosubstituted piperazines is a cornerstone in the development of a vast array of pharmaceuticals.[1][2] However, the symmetrical nature of the piperazine ring presents a persistent challenge: the formation of undesired 1,4-disubstituted byproducts.[1][2] This guide is designed to provide you with a comprehensive technical resource to navigate the complexities of selective monosubstitution, troubleshoot common experimental hurdles, and optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing monosubstituted piperazines?

The core challenge lies in the similar reactivity of the two secondary amine groups on the piperazine ring. Direct alkylation or acylation often leads to a mixture of the desired monosubstituted product, the undesired disubstituted byproduct, and unreacted starting material, complicating purification and reducing the overall yield.[1]

Q2: What are the main strategies to achieve selective monosubstitution of piperazine?

There are two primary approaches to favor monosubstitution:

  • Use of a Large Excess of Piperazine: This strategy relies on statistical probability. By significantly increasing the concentration of piperazine relative to the electrophile, the likelihood of an electrophile encountering an already monosubstituted piperazine is reduced. However, this method can be atom-inefficient and require challenging separations of the product from the excess piperazine.[1]

  • Employing a Protecting Group Strategy: This is a widely used and generally more reliable method.[1][2][3] It involves a three-step process:

    • Protection: One of the piperazine nitrogens is selectively protected with a group like tert-butyloxycarbonyl (Boc).[1][2][3][4]

    • Functionalization: The unprotected nitrogen is then reacted with the desired electrophile.

    • Deprotection: The protecting group is removed to yield the final monosubstituted piperazine.[4]

Q3: Are there any one-step methods to avoid protecting groups?

Yes, recent advancements have focused on direct, one-pot syntheses. One promising method involves the in-situ formation of a piperazine-1-ium cation (as a monohydrochloride or monoacetate).[1] Protonation of one nitrogen atom effectively "protects" it, reducing its nucleophilicity and directing the reaction to the free secondary amine.[1][2][5] This approach can offer high yields and purity while being more cost-effective for larger-scale production.[1][3]

Troubleshooting Guide: Common Issues and Solutions

Problem 1: Low Yield of the Desired Monosubstituted Product and/or High Percentage of Disubstituted Byproduct

Potential Cause A: Direct Alkylation/Acylation without Control

Direct reaction of piperazine with an electrophile without measures to control selectivity is a common reason for poor outcomes. The monosubstituted product is often more nucleophilic than piperazine itself, leading to rapid formation of the disubstituted byproduct.

Solutions:

  • Protecting Group Strategy: The most robust solution is to use a protecting group. The tert-butyloxycarbonyl (Boc) group is a popular choice due to its stability and ease of removal under acidic conditions.[4][6] Other common protecting groups include benzyloxycarbonyl (Cbz) and acyl groups.[1][2][3]

    *dot graph "Protecting_Group_Strategy" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

    } *dot

    Caption: General workflow for monosubstitution using a protecting group.

  • In-Situ Protonation: For a more direct approach, consider the one-pot method using piperazine monohydrochloride.[1][5] This technique leverages the decreased reactivity of the protonated nitrogen to favor monosubstitution.[1][2]

Potential Cause B: Inefficient Protection or Premature Deprotection

If you are using a protecting group strategy and still observing disubstitution, the initial protection step may be incomplete, or the protecting group might be unstable under the functionalization reaction conditions.

Solutions:

  • Optimize Protection Reaction: Ensure the complete conversion of piperazine to its mono-protected form. This may involve adjusting the stoichiometry of the protecting agent (e.g., Boc-anhydride), reaction time, or temperature.[7]

  • Choose the Right Protecting Group: Select a protecting group that is stable to the subsequent reaction conditions. For instance, a Boc group is stable to basic and hydrogenolysis conditions but is cleaved by strong acids.[6] A Cbz group is stable to acid and base but is removed by catalytic hydrogenolysis.[6]

Problem 2: Difficulty in Separating the Monosubstituted Product from Unreacted Piperazine and Disubstituted Byproduct

Potential Cause: Similar Physical Properties

The boiling points and polarities of piperazine, the monosubstituted product, and the disubstituted byproduct can be very similar, making purification by distillation or standard column chromatography challenging.[1]

Solutions:

  • Acid-Base Extraction: Exploit the basicity of the piperazine nitrogens. By carefully adjusting the pH of the aqueous phase during workup, it's possible to selectively protonate and extract the different species into either the aqueous or organic layer.

  • Chromatography on an Appropriate Stationary Phase: While challenging, column chromatography can be effective. Consider using a more polar stationary phase or a gradient elution system to improve separation. Protecting the product as a carbamate (e.g., Boc) often makes it less polar and easier to purify by chromatography.

  • Crystallization: If the desired product is a solid, crystallization can be a highly effective purification method.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-Piperazine (Protection Step)

This protocol outlines the widely used method for the selective protection of one piperazine nitrogen atom.

Materials:

  • Piperazine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Sodium hydroxide (NaOH) solution (e.g., 1M)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve piperazine in the chosen organic solvent (DCM or THF).

  • Cool the solution in an ice bath.

  • Slowly add a solution of Boc₂O (typically 0.95-1.05 molar equivalents) in the same solvent.

  • Stir the reaction mixture at room temperature for several hours to overnight. Monitor the reaction progress by TLC or LC-MS.

  • After completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-Boc-piperazine.

  • The product can be further purified by column chromatography if necessary.

Protocol 2: N-Alkylation of N-Boc-Piperazine

This protocol describes the functionalization of the unprotected nitrogen via alkylation.[4]

Materials:

  • N-Boc-piperazine

  • Alkyl halide (e.g., R-Br, R-I) (1.0-1.2 equivalents)

  • A suitable base (e.g., K₂CO₃, Et₃N, or DIPEA)

  • A suitable solvent (e.g., Acetonitrile, DMF, or DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-Boc-piperazine and the base in the chosen solvent.

  • Add the alkyl halide dropwise at room temperature.

  • Stir the mixture until the reaction is complete (monitor by TLC or LC-MS). The reaction may require heating depending on the reactivity of the alkyl halide.

  • Cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between an organic solvent (e.g., DCM or Ethyl Acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 3: Reductive Amination of N-Boc-Piperazine

An alternative to direct alkylation, reductive amination is a milder method for introducing alkyl groups and avoids the formation of quaternary ammonium salts.[8]

Materials:

  • N-Boc-piperazine

  • Aldehyde or Ketone (1.0-1.2 equivalents)

  • A mild reducing agent (e.g., Sodium triacetoxyborohydride (STAB), Sodium cyanoborohydride (NaBH₃CN))

  • A suitable solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or Methanol)

  • Acetic acid (catalytic amount, if needed)

Procedure:

  • Dissolve N-Boc-piperazine and the aldehyde/ketone in the solvent.

  • Add the reducing agent portion-wise at room temperature. For less reactive carbonyls, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

    *dot graph "Reductive_Amination_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

    } *dot

    Caption: The two-step process of reductive amination.

Protocol 4: Deprotection of the Boc Group

The final step to obtain the desired monosubstituted piperazine.

Materials:

  • N-Boc-N'-R-piperazine

  • Anhydrous acid solution (e.g., 4M HCl in Dioxane, or Trifluoroacetic acid (TFA) in DCM)

  • A solvent for workup (e.g., Diethyl ether)

  • Aqueous base (e.g., NaOH solution)

Procedure:

  • Dissolve the Boc-protected piperazine derivative in a minimal amount of a suitable solvent (e.g., DCM or Methanol).

  • Add the acidic solution and stir at room temperature. The reaction is typically rapid, often complete within 1-2 hours. Monitor the deprotection by TLC or LC-MS.

  • Upon completion, the product hydrochloride salt may precipitate. The solvent can be removed under reduced pressure.

  • To obtain the free amine, dissolve the residue in water and basify with a strong base (e.g., NaOH) to pH > 11.

  • Extract the free amine product with an organic solvent (e.g., DCM or Ethyl Acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the final monosubstituted piperazine.

Data Summary: Comparison of Synthetic Strategies

StrategyKey AdvantagesKey DisadvantagesTypical YieldsPurification
Excess Piperazine One-step reaction.Poor atom economy, difficult separation.Variable, often low to moderate.Challenging; may require extensive chromatography or distillation.
Protecting Groups (e.g., Boc) High selectivity and yield, clean reactions.[1][2][3]Multi-step process, adds cost of reagents.[1][3]Good to excellent.Generally straightforward.
In-Situ Protonation One-pot, cost-effective, good for scale-up.[1]May not be suitable for all electrophiles.High yields reported.[1]Generally straightforward.

By understanding the underlying chemical principles and carefully selecting the appropriate synthetic strategy, the formation of disubstituted byproducts can be effectively minimized, leading to a more efficient and successful synthesis of your target monosubstituted piperazine.

References

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI. Available from: [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. Available from: [Link]

  • Synthetic strategies for access to 1,4‐disubstituted piperazines and piperidines. ResearchGate. Available from: [Link]

  • CN108033931B - Synthesis method of N-Boc piperazine. Google Patents.
  • WO2014184039A1 - Method for preparing n-alkyl-piperazines. Google Patents.
  • Facile synthesis of mono-, di-, and trisubstituted alpha-unbranched hydrazines. PubMed. Available from: [Link]

  • Synthesis of piperazines. Organic Chemistry Portal. Available from: [Link]

  • (PDF) Direct N1-monosubstitution of piperazine. ResearchGate. Available from: [Link]

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. ResearchGate. Available from: [Link]

  • Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. MDPI. Available from: [Link]

  • Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. ACS Publications. Available from: [Link]

Sources

Validation & Comparative

A Guide to ¹H NMR Purity Validation of tert-butyl 4-(2-cyanopropan-2-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

<Senior Application Scientist

Executive Summary

In the rigorous landscape of pharmaceutical development and manufacturing, the precise determination of purity for chemical intermediates is paramount. This guide provides an in-depth, scientifically grounded protocol for the purity validation of tert-butyl 4-(2-cyanopropan-2-yl)piperazine-1-carboxylate using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the fundamental principles of quantitative ¹H NMR (qNMR), present a detailed experimental workflow, and compare its performance against alternative analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and drug development professionals who require a robust and reliable method for purity assessment.

Introduction: The Critical Role of Purity in Drug Development

The purity of a pharmaceutical intermediate like this compound directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Impurities can arise from various sources, including starting materials, reagents, and side reactions during synthesis. Therefore, a highly accurate and precise analytical method for purity determination is not just a quality control measure but a critical component of the entire drug development process, as mandated by regulatory bodies.[1][2][3][4][5]

Why ¹H NMR for Purity Determination? A Comparative Overview

While HPLC and MS are workhorse techniques in analytical chemistry, ¹H NMR offers distinct advantages for purity assessment.[6][7][8]

  • Universal Detection: ¹H NMR is inherently quantitative for all proton-containing molecules in a sample, unlike HPLC which requires a chromophore for UV detection.[9]

  • Structural Elucidation: Beyond quantification, ¹H NMR provides detailed structural information, enabling the identification of unknown impurities.[10][11]

  • Absolute Quantification: With the use of an internal standard of known purity, ¹H NMR can provide an absolute measure of the analyte's purity without the need for a reference standard of the compound itself.[6][7][12]

  • Non-destructive: The sample can be fully recovered after analysis.

Here's a comparative look at these techniques:

Feature¹H NMR SpectroscopyHigh-Performance Liquid Chromatography (HPLC)Mass Spectrometry (MS)
Principle Measures the magnetic properties of atomic nuclei.Separates components based on their affinity for a stationary and mobile phase.Measures the mass-to-charge ratio of ions.
Quantitative Accuracy High, especially with an internal standard (qNMR).[12][13]High, but requires a specific reference standard for each analyte.Generally not used for quantification without coupling to a separation technique.[10]
Impurity Identification Excellent, provides structural information.[11]Limited to retention time unless coupled with MS.Excellent for determining molecular weight.[10]
Sample Throughput ModerateHighHigh
Destructive NoYesYes

Experimental Protocol for ¹H NMR Purity Validation

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 10-20 mg of this compound into a clean, dry vial.

    • For quantitative analysis (qNMR), accurately weigh a suitable internal standard (e.g., maleic acid, dimethyl sulfone) and add it to the vial. The internal standard should have sharp signals that do not overlap with the analyte's signals.

    • Dissolve the sample and internal standard in a known volume (typically 0.6-0.7 mL) of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure complete dissolution.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumental Setup and Data Acquisition:

    • Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.

    • Ensure the instrument is properly tuned and shimmed to achieve high resolution and symmetrical line shapes.

    • Key acquisition parameters for quantitative ¹H NMR include:

      • A long relaxation delay (d1): This is crucial for accurate integration. A delay of at least 5 times the longest T₁ (spin-lattice relaxation time) of the protons of interest is recommended.[14]

      • Sufficient number of scans: To achieve an adequate signal-to-noise ratio.

      • Appropriate spectral width: To encompass all signals of interest and provide a good baseline.[14]

experimental_workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis weigh_sample Weigh Sample & Internal Standard dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve transfer Transfer to NMR Tube dissolve->transfer load_sample Load Sample into Spectrometer transfer->load_sample tune_shim Tune & Shim load_sample->tune_shim acquire Acquire Spectrum with Quantitative Parameters tune_shim->acquire process Process Spectrum (FT, Phasing, Baseline Correction) acquire->process integrate Integrate Peaks process->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for ¹H NMR purity determination.

Data Analysis and Interpretation

Expected ¹H NMR Spectrum

The ¹H NMR spectrum of this compound in CDCl₃ is expected to show the following characteristic signals:

AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
tert-butyl protons~1.47singlet9H
Piperazine protons (adjacent to N-Boc)~3.45triplet4H
Piperazine protons (adjacent to C(CN)(CH₃)₂)~2.60triplet4H
Isopropyl methyl protons~1.36singlet6H

Note: Chemical shifts are approximate and can vary based on solvent and concentration.[15][16][17]

Purity Calculation

The purity of the sample is determined by comparing the integral of a well-resolved signal from the analyte to the integral of a signal from the internal standard.

Purity (%) = (Ianalyte / Nanalyte) x (Nstandard / Istandard) x (MWanalyte / MWstandard) x (mstandard / msample) x Puritystandard

Where:

  • I : Integral value of the signal

  • N : Number of protons giving rise to the signal

  • MW : Molecular weight

  • m : mass

  • Puritystandard : Purity of the internal standard

data_analysis_flow start Acquired ¹H NMR Spectrum processing Spectral Processing (FT, Phasing, Baseline Correction) start->processing peak_picking Peak Picking & Integration processing->peak_picking assignment Assign Signals to Analyte and Internal Standard peak_picking->assignment check_impurities Identify Impurity Signals assignment->check_impurities purity_calc Calculate Purity using qNMR Formula check_impurities->purity_calc No significant impurities check_impurities->purity_calc Impurities present (quantify if necessary) report Final Purity Report purity_calc->report

Sources

A Comparative Guide to Piperazine-Based Anticancer Agents: From Tyrosine Kinase to PARP Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

The piperazine ring is a quintessential example of a "privileged scaffold" in medicinal chemistry.[1] Its unique structural and physicochemical properties, including its flexible conformation and ability to form hydrogen bonds, allow it to interact with a wide range of biological targets. This versatility has led to the incorporation of the piperazine moiety into numerous FDA-approved drugs, spanning therapeutic areas from antivirals to antipsychotics.[2][3] In oncology, this scaffold has proven to be a cornerstone in the design of highly effective targeted therapies. The effectiveness of anticancer drugs is often enhanced by the presence of the piperazine ring, which can improve crucial pharmacokinetic properties like solubility and bioavailability.[4][5]

This guide provides a comparative analysis of prominent piperazine-based anticancer agents, delving into their mechanisms of action, clinical performance, and the experimental methodologies used to validate their efficacy. We will explore how subtle modifications to the piperazine core and its substituents can lead to vastly different biological activities, targeting distinct oncogenic pathways.

Comparative Analysis of Clinically Approved Piperazine-Based Agents

The true power of the piperazine scaffold is best illustrated by the successful translation of piperazine-containing molecules into potent anticancer drugs. These agents, while sharing a common structural motif, target diverse signaling pathways critical for cancer cell survival and proliferation. Here, we compare four leading examples: Imatinib, Dasatinib, Bosutinib, and Olaparib.

Mechanism of Action: A Tale of Two Target Classes

A. Tyrosine Kinase Inhibitors (TKIs): Targeting Oncogenic Signaling

A significant number of piperazine-based drugs function as Tyrosine Kinase Inhibitors. In many cancers, particularly leukemias, tyrosine kinases like BCR-Abl become constitutively active, driving uncontrolled cell growth.[6] Piperazine-based TKIs are designed to fit into the ATP-binding pocket of these kinases, preventing the phosphorylation of downstream substrates and thereby blocking the pro-proliferative signals.[7]

  • Imatinib (Gleevec®): The trailblazer in targeted cancer therapy, Imatinib's primary target is the BCR-Abl tyrosine kinase found in Chronic Myeloid Leukemia (CML).[8] It binds to the kinase domain and stabilizes its inactive conformation, effectively shutting down the signaling cascade that leads to leukemic cell proliferation and inducing apoptosis.[7][9]

  • Dasatinib (Sprycel®): A second-generation TKI, Dasatinib inhibits not only BCR-Abl but also the Src family of kinases.[10] It is potent against many Imatinib-resistant BCR-Abl mutations because it can bind to both the active and inactive conformations of the kinase domain, offering a broader inhibitory profile.[11]

  • Bosutinib (Bosulif®): Bosutinib is a dual inhibitor of Src and Abl kinases.[12] Like Dasatinib, it is effective against many Imatinib-resistant CML cases, but it does not inhibit c-Kit or PDGF-R, which may contribute to a different side-effect profile.[13]

BCR_Abl_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase BCR_Abl BCR-Abl (Constitutively Active) Substrate Substrate Protein BCR_Abl->Substrate Phosphorylation ATP ATP ATP->BCR_Abl ADP ADP P_Substrate Phosphorylated Substrate Signal_Cascade Downstream Signaling (e.g., Ras-MAPK, PI3K-Akt) P_Substrate->Signal_Cascade Gene_Expression Gene Expression Signal_Cascade->Gene_Expression Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation Imatinib_Dasatinib_Bosutinib Imatinib / Dasatinib / Bosutinib (Piperazine-Based TKIs) Imatinib_Dasatinib_Bosutinib->BCR_Abl Inhibition

Caption: Inhibition of the BCR-Abl signaling pathway by piperazine-based TKIs.

B. PARP Inhibitors: Exploiting Synthetic Lethality

  • Olaparib (Lynparza®): Olaparib represents a different therapeutic strategy. It inhibits Poly (ADP-ribose) polymerase (PARP), an enzyme crucial for repairing single-strand DNA breaks.[14] In cancers with mutations in BRCA1 or BRCA2 genes, the primary pathway for repairing double-strand DNA breaks (homologous recombination) is already defective.[15] By inhibiting PARP with Olaparib, the cell's ability to repair single-strand breaks is also compromised.[16] This accumulation of DNA damage leads to cell death, a concept known as synthetic lethality.[17]

PARP_Inhibition cluster_normal Normal Cell / BRCA-Proficient Cancer Cell cluster_brca_mut BRCA-Mutated Cancer Cell + Olaparib SSB1 Single-Strand DNA Break (SSB) PARP1 PARP SSB1->PARP1 activates BER Base Excision Repair (BER) PARP1->BER mediates Viability1 Cell Survival BER->Viability1 leads to DSB1 Double-Strand DNA Break (DSB) HR Homologous Recombination (HR) (BRCA1/2) DSB1->HR repaired by HR->Viability1 leads to SSB2 Single-Strand DNA Break (SSB) DSB2 Accumulated DSBs SSB2->DSB2 Replication fork collapse PARP2 PARP Olaparib Olaparib Olaparib->PARP2 Inhibition HR_Deficient Defective HR (due to BRCA mutation) DSB2->HR_Deficient cannot be repaired by Apoptosis Cell Death (Apoptosis) HR_Deficient->Apoptosis leads to Workflow Start Test Compound (Piperazine Derivative) MTT Protocol 1: MTT Cell Viability Assay Start->MTT IC50 Determine IC50 Value MTT->IC50 Apoptosis Protocol 2: Annexin V/PI Apoptosis Assay IC50->Apoptosis If cytotoxic Cycle Protocol 3: Cell Cycle Analysis IC50->Cycle If cytotoxic Mechanism Elucidate Mechanism of Action Apoptosis->Mechanism Cycle->Mechanism

Caption: Standard workflow for in vitro screening of anticancer compounds.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells. The enzyme mitochondrial dehydrogenase in viable cells reduces the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the piperazine-based test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell blank control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time is critical and should be optimized for the specific cell line.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth). [18]

Protocol 2: Apoptosis Induction Analysis (Annexin V-FITC/PI Staining)

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the piperazine compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. Adherent cells are detached using trypsin-free dissociation buffer to preserve membrane integrity. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

  • Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Conclusion and Future Directions

The piperazine scaffold is undeniably a privileged structure in the development of anticancer therapeutics. [1]Its presence in highly successful drugs like Imatinib and Olaparib highlights its ability to serve as a core for molecules targeting diverse and critical oncogenic pathways. The comparative analysis reveals a clear evolution from first to second-generation TKIs, where modifications around the piperazine core led to increased potency and the ability to overcome clinical resistance. Furthermore, the success of Olaparib demonstrates the scaffold's utility beyond kinase inhibition.

The future of piperazine-based anticancer agents is promising. [2]Current research is focused on creating novel derivatives with improved selectivity to minimize off-target effects and associated toxicities. The development of hybrid molecules, which combine the piperazine core with other pharmacologically active moieties, represents an exciting strategy to create multi-targeted agents or to improve drug delivery to tumor sites. [5][19]As our understanding of cancer biology deepens, the versatility of the piperazine scaffold will continue to be exploited to design the next generation of targeted cancer therapies.

References

  • Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - PubMed. (2021, January 21). PubMed. [Link]

  • Piperazine - Wikipedia. Wikipedia. [Link]

  • Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed. PubMed. [Link]

  • Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PubMed Central. (2016, March 17). PubMed Central. [Link]

  • Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies - PMC - NIH. PMC - NIH. [Link]

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents - MDPI. (2024, July 19). MDPI. [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2024, July 19). MDPI. [Link]

  • Piperazine derivatives of natural compounds with anticancer activity. - ResearchGate. ResearchGate. [Link]

  • An insight into the therapeutic potential of piperazine-based anticancer agents - TÜBİTAK Academic Journals. (2018, December 6). TÜBİTAK Academic Journals. [Link]

  • SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2021, October 1). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PubMed. (2024, July 19). PubMed. [Link]

  • An insight into the therapeutic potential of piperazine-based anticancer agents. Turkish Journal of Chemistry. [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - MDPI. MDPI. [Link]

  • Bosutinib for the Treatment of Philadelphia Chromosome-Positive Leukemias - PMC - NIH. PMC - NIH. [Link]

  • What is the mechanism of Dasatinib? - Patsnap Synapse. (2024, July 17). Patsnap Synapse. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Wiley Online Library. [Link]

  • Imatinib - Wikipedia. Wikipedia. [Link]

  • Dasatinib in chronic myeloid leukemia: a review - PMC - PubMed Central. PMC - PubMed Central. [Link]

  • BOSULIF® (bosutinib) Mechanism Of Action | Safety Info. BOSULIF® (bosutinib). [Link]

  • Imatinib in Chronic Myeloid Leukemia: an Overview - PMC - NIH. PMC - NIH. [Link]

  • Mechanism of Action for Advanced Ovarian Cancer - LYNPARZA® (olaparib) PARP Inhibitor. LYNPARZA® (olaparib). [Link]

  • Imatinib Pathway, Pharmacokinetics/Pharmacodynamics - ClinPGx. ClinPGx. [Link]

  • Olaparib - Wikipedia. Wikipedia. [Link]

  • Bosutinib - Wikipedia. Wikipedia. [Link]

  • Dasatinib - Wikipedia. Wikipedia. [Link]

  • What is the mechanism of Olaparib? - Patsnap Synapse. (2024, July 17). Patsnap Synapse. [Link]

  • What is the mechanism of action of Imatinib (Gleevec)? - Dr.Oracle. (2025, April 9). Dr.Oracle. [Link]

  • What is the mechanism of Bosutinib Monohydrate? - Patsnap Synapse. (2024, July 17). Patsnap Synapse. [Link]

  • Bosutinib: a dual SRC/ABL kinase inhibitor for the treatment of chronic myeloid leukemia. Future Oncology. [Link]

  • Dr. Jane Robertson on the Mechanism of Action of Olaparib - YouTube. (2013, July 30). YouTube. [Link]

  • Imatinib: MedlinePlus Drug Information. (2025, March 15). MedlinePlus. [Link]

  • Pharmacology of Dasatinib (Sprycel); Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025, March 25). YouTube. [Link]

Sources

A Senior Application Scientist's Guide to HPLC-MS for Purity Analysis of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safety and efficacy. Piperazine derivatives, a class of compounds prevalent in pharmaceuticals, present unique analytical challenges due to their polarity and basicity. This guide provides an in-depth comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) with other common analytical techniques for the purity analysis of these compounds, grounded in experimental data and established validation principles.

The Critical Role of Purity Analysis for Piperazine Derivatives

Piperazine is a heterocyclic organic compound that serves as a core scaffold for a wide range of drugs, from anthelmintics to antipsychotics and antihistamines. During the synthesis of these APIs, various related substances, such as starting materials, intermediates, by-products, and degradation products, can arise as impurities.[1] Regulatory bodies mandate strict control over these impurities, making their accurate detection and quantification a critical step in drug development and quality control.

The Recommended Method: Reversed-Phase HPLC-MS

For the comprehensive purity profiling of piperazine derivatives, a reversed-phase HPLC coupled with mass spectrometry (MS) stands out as the method of choice. Its high sensitivity and selectivity allow for the detection and identification of even trace-level impurities, which might be missed by other techniques.

Experimental Workflow for HPLC-MS Analysis

The following diagram outlines a typical workflow for the purity analysis of piperazine derivatives using HPLC-MS.

HPLCMS_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_ms MS Detection cluster_data Data Analysis Sample API Sample Dissolution Dissolve in Diluent (e.g., Methanol/Water) Sample->Dissolution Dilution Dilute to Working Concentration Dissolution->Dilution Injection Inject Sample Dilution->Injection 10 µL injection Column C18 Reversed-Phase Column Injection->Column Separation Chromatographic Separation Column->Separation MobilePhase Mobile Phase Gradient (e.g., Acetonitrile/Ammonium Acetate Buffer) MobilePhase->Column Ionization Electrospray Ionization (ESI) Separation->Ionization Analysis Mass Analyzer (e.g., Quadrupole, TOF) Ionization->Analysis Detection Detector Analysis->Detection Chromatogram Generate Chromatogram Detection->Chromatogram MassSpectra Acquire Mass Spectra Detection->MassSpectra Quantification Quantify Impurities Chromatogram->Quantification MassSpectra->Quantification Alternative_Workflows cluster_gcms GC-MS Workflow cluster_hplcdad HPLC-DAD Workflow GC_Sample Sample Preparation (May require derivatization) GC_Injection Vaporization & Injection GC_Sample->GC_Injection GC_Column Capillary GC Column GC_Injection->GC_Column GC_Separation Separation based on volatility GC_Column->GC_Separation GC_MS Mass Spectrometry Detection GC_Separation->GC_MS DAD_Sample Sample Preparation DAD_Injection HPLC Injection DAD_Sample->DAD_Injection DAD_Column HPLC Column DAD_Injection->DAD_Column DAD_Separation Chromatographic Separation DAD_Column->DAD_Separation DAD_Detection Diode-Array Detection (UV-Vis) DAD_Separation->DAD_Detection

Sources

A Comparative Guide to Thermal vs. Acidic N-Boc Deprotection Efficiency

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern organic synthesis, particularly in the realms of peptide synthesis and complex molecule construction for drug development, the tert-butyloxycarbonyl (Boc) protecting group is a cornerstone for amine protection.[1] Its widespread use is attributed to its stability under a variety of reaction conditions and, crucially, the diverse methods available for its removal. The choice of deprotection strategy—primarily between acidic and thermal methods—can significantly impact reaction efficiency, substrate compatibility, and overall synthetic success. This guide provides an in-depth, objective comparison of thermal and acidic N-Boc deprotection, supported by experimental data, to empower researchers in making informed decisions for their synthetic challenges.

The Foundational Chemistry of N-Boc Deprotection

The N-Boc group's lability under specific conditions is key to its utility. Both acidic and thermal methods ultimately lead to the cleavage of the carbamate bond, liberating the free amine. However, the mechanistic pathways they follow are distinct, dictating their respective advantages and limitations.

Section 1: Acidic N-Boc Deprotection: The Conventional Workhorse

Acid-catalyzed cleavage is the most traditional and broadly utilized method for N-Boc deprotection.[1] The process is typically fast and efficient at room temperature, employing strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2][3]

Mechanism of Acidic Deprotection

The acidic deprotection of an N-Boc group proceeds through a well-established mechanism initiated by protonation.

  • Protonation: The reaction commences with the protonation of the carbonyl oxygen of the Boc group by an acid.[1][3]

  • Formation of a Carbocation: This initial protonation facilitates the cleavage of the tert-butyl-oxygen bond, resulting in the formation of a stable tert-butyl cation and a carbamic acid intermediate.[1][3][4]

  • Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes to release carbon dioxide and the free amine.[1][3]

  • Amine Salt Formation: The liberated amine is then protonated by the acid in the reaction medium to form the corresponding amine salt.[2]

Acidic_Deprotection_Mechanism cluster_0 Acidic N-Boc Deprotection Start N-Boc Protected Amine Protonation Protonation of Carbonyl Oxygen (+ H+) Start->Protonation Carbocation Formation of tert-butyl cation and Carbamic Acid Protonation->Carbocation Decarboxylation Decarboxylation of Carbamic Acid Carbocation->Decarboxylation Byproducts tert-butyl cation + CO2 Carbocation->Byproducts End Free Amine Salt Decarboxylation->End

Caption: Mechanism of Acidic N-Boc Deprotection.

Challenges and Mitigating Strategies in Acidic Deprotection

While effective, acidic deprotection is not without its drawbacks. The generation of the tert-butyl cation can lead to side reactions, particularly the alkylation of nucleophilic residues within the substrate, such as thiols, guanidines, and electron-rich aromatic rings.[4] This can result in the formation of undesirable byproducts. Furthermore, the tert-butyl cation can react with counter-ions to form potential genotoxic impurities.[4]

To circumvent these issues, "scavengers" are often added to the reaction mixture. These are nucleophilic species, such as triethylsilane or thioanisole, that trap the tert-butyl cation, preventing it from reacting with the desired product.

Section 2: Thermal N-Boc Deprotection: An Emerging Alternative

Thermal N-Boc deprotection offers a compelling alternative to acidic methods, particularly for substrates sensitive to strong acids. This method involves heating the N-Boc protected amine in a suitable solvent, often without the need for any catalyst.[5][6]

Mechanism of Thermal Deprotection

The mechanism of thermal N-Boc deprotection is believed to proceed through a concerted process. Computational modeling and kinetic studies suggest an initial, slow, concerted proton transfer with the release of isobutylene, followed by a rapid decarboxylation to yield the free amine.[7][8]

Thermal_Deprotection_Mechanism cluster_1 Thermal N-Boc Deprotection Start_T N-Boc Protected Amine Transition_State Concerted Proton Transfer (High Temperature) Start_T->Transition_State Decarboxylation_T Rapid Decarboxylation of Carbamic Acid Transition_State->Decarboxylation_T Byproducts_T Isobutylene + CO2 Transition_State->Byproducts_T End_T Free Amine Decarboxylation_T->End_T Acidic_Protocol cluster_2 Acidic Deprotection Workflow Step1_A Dissolve N-Boc protected amine in Dichloromethane (DCM) Step2_A Add Trifluoroacetic Acid (TFA) (e.g., 20-50% v/v) Step1_A->Step2_A Step3_A Stir at room temperature (monitor by TLC/LC-MS) Step2_A->Step3_A Step4_A Remove volatiles under reduced pressure Step3_A->Step4_A Step5_A Neutralize with a base (e.g., sat. NaHCO3) Step4_A->Step5_A Step6_A Extract with an organic solvent, dry, and concentrate Step5_A->Step6_A End_A Isolated Free Amine Step6_A->End_A

Caption: Experimental Workflow for Acidic N-Boc Deprotection.

Methodology:

  • Dissolve the N-Boc protected amine in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Add trifluoroacetic acid (TFA) to the solution. A common concentration is 20-50% TFA in DCM.

  • Stir the reaction mixture at room temperature and monitor the progress of the deprotection by an appropriate method such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • The resulting amine salt can often be used directly in the next step or neutralized with a mild base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent to yield the free amine.

Protocol 2: Thermal N-Boc Deprotection in a Continuous Flow Reactor

Thermal_Protocol cluster_3 Thermal Deprotection Workflow (Flow) Step1_T Prepare a solution of N-Boc protected amine in a suitable solvent Step2_T Pump the solution through a heated flow reactor at a defined flow rate Step1_T->Step2_T Step3_T Set the reactor temperature to the desired deprotection temperature Step2_T->Step3_T Step4_T Collect the product stream after the appropriate residence time Step3_T->Step4_T Step5_T Remove the solvent under reduced pressure Step4_T->Step5_T End_T Isolated Free Amine Step5_T->End_T

Caption: Experimental Workflow for Thermal N-Boc Deprotection.

Methodology:

  • Prepare a solution of the N-Boc protected amine in a high-boiling point solvent such as toluene, or in a solvent suitable for high-temperature flow chemistry like methanol or trifluoroethanol.

  • Set up a continuous flow reactor with the desired temperature profile.

  • Pump the solution of the starting material through the heated reactor at a flow rate that corresponds to the desired residence time.

  • Collect the reaction mixture as it exits the reactor.

  • Remove the solvent under reduced pressure to obtain the deprotected amine. The product can then be purified by standard methods if necessary.

Conclusion

Both thermal and acidic N-Boc deprotection methods are powerful tools in the synthetic chemist's arsenal. The traditional acidic approach is robust and often very rapid, making it a go-to method for many applications. However, its limitations with acid-sensitive substrates and potential for side reactions necessitate careful consideration and often the use of scavengers.

Thermal deprotection, on the other hand, is emerging as a milder and sometimes more selective alternative. The ability to avoid harsh acidic conditions and the potential for simplified workups make it an attractive option, especially in the context of green chemistry and for complex molecules with multiple sensitive functional groups. The choice between the two ultimately depends on a thorough analysis of the substrate's properties, the desired reaction conditions, and the overall goals of the synthesis.

References

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - University College Cork. (2024-05-17).
  • BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions.
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Request PDF - ResearchGate.
  • Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions | The Journal of Organic Chemistry - ACS Publications.
  • Boc Deprotection Mechanism | Organic Chemistry - YouTube. (2022-12-14).
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development - ACS Publications. (2024-04-25).
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC - NIH. (2024-04-25).
  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – - Total Synthesis.
  • Application Note – N-Boc deprotection - Sigma-Aldrich.
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - NIH. (2020-06-23).
  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection - MDPI.
  • BOC Protection and Deprotection - J&K Scientific LLC. (2025-02-08).
  • Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. (2024-02-27).
  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • Boc-Protected Amino Groups - Organic Chemistry Portal.
  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated - Semantic Scholar. (2012-05-27).
  • A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies - Benchchem.

Sources

Navigating Piperazine Synthesis: A Guide to N-Protecting Groups Beyond Boc

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Strategic Selection and Implementation

The piperazine motif is a cornerstone of modern medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1] Its symmetrical diamine structure, however, presents a significant synthetic challenge: the selective functionalization of its two nitrogen atoms. The tert-butyloxycarbonyl (Boc) group has long been the workhorse for piperazine protection, prized for its stability and straightforward, acid-labile cleavage. Yet, an over-reliance on a single protecting group strategy can corner a synthetic route, particularly in complex, multi-step syntheses where orthogonality is paramount.

This guide offers a comparative analysis of viable alternatives to the Boc group for N-protection of piperazines. We will delve into the causality behind experimental choices, provide field-proven protocols, and present a logical framework for selecting the optimal protecting group for your specific synthetic challenge.

The Boc Group: A Brief Critical Benchmark

The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O) and is typically removed with strong acids like trifluoroacetic acid (TFA) or HCl.[2] Its strength lies in its robustness to a wide range of non-acidic conditions, including basic hydrolysis and hydrogenolysis. However, this very stability can be a liability. The harsh acidic conditions required for its removal can be detrimental to other acid-sensitive functional groups within a molecule, forcing chemists to seek alternative strategies.

A Comparative Guide to Alternative N-Protecting Groups

The key to a successful multi-step synthesis involving piperazine is often the strategic use of orthogonal protecting groups—groups that can be removed under distinct conditions without affecting others.[3][4]

Carbamates are among the most reliable and versatile protecting groups for amines.

  • Benzyloxycarbonyl (Cbz or Z):

    • Introduction: Typically introduced using benzyl chloroformate (Cbz-Cl) under basic conditions.[2][5]

    • Removal: The Cbz group's defining feature is its cleavage by catalytic hydrogenolysis (e.g., H₂ with Pd/C).[2][3] It is stable to both acidic and basic conditions, making it an excellent orthogonal partner to Boc and Fmoc.[2][5]

    • Strategic Insight: The Cbz group is ideal when subsequent synthetic steps involve strong acids or bases. However, its removal method is incompatible with molecules containing other reducible functional groups, such as alkenes, alkynes, or some nitro groups.

  • 9-Fluorenylmethyloxycarbonyl (Fmoc):

    • Introduction: Installed using Fmoc-Cl or Fmoc-OSu.[2][5]

    • Removal: Fmoc is famously base-labile, cleaved rapidly by secondary amines like piperidine or piperazine in a polar aprotic solvent such as DMF.[2][3][6]

    • Strategic Insight: The Fmoc group is the quintessential orthogonal partner to the acid-labile Boc group.[2] This orthogonality is the foundation of modern solid-phase peptide synthesis (SPPS).[2] Its mild, basic removal condition is advantageous for substrates sensitive to acid or reduction. Care must be taken, however, as premature deprotection can occur in the presence of other basic reagents.

  • Allyloxycarbonyl (Alloc):

    • Introduction: Introduced using allyl chloroformate (Alloc-Cl) or di-allyl dicarbonate (Alloc₂O).[2][5]

    • Removal: The Alloc group is cleaved under neutral conditions using a palladium(0) catalyst (e.g., Pd(PPh₃)₄) in the presence of a scavenger like phenylsilane or morpholine.[2][5]

    • Strategic Insight: Alloc offers a unique deprotection pathway, making it orthogonal to acid-labile (Boc), base-labile (Fmoc), and hydrogenolysis-labile (Cbz) groups.[5][7] This makes it a powerful tool for the synthesis of complex molecules requiring multiple, distinct deprotection steps. The cost and potential toxicity of palladium catalysts are a consideration for large-scale synthesis.

Sulfonamides are known for their high stability, offering robust protection.

  • Tosyl (Ts or Tos) and Nosyl (Ns):

    • Introduction: Formed by reacting the piperazine with p-toluenesulfonyl chloride (TsCl) or 2-nitrobenzenesulfonyl chloride (NsCl), respectively.[8]

    • Removal: Tosyl groups are notoriously difficult to remove, often requiring harsh conditions like sodium in liquid ammonia. The Nosyl group offers a significant advantage; it can be cleaved under much milder conditions using a nucleophile, such as thiophenol in the presence of a base.

    • Strategic Insight: Due to their exceptional stability, Ts and Ns groups are suitable for reactions involving strong oxidants, reductants, and organometallics. The Nosyl group is generally preferred over Tosyl due to its milder cleavage conditions, which preserve a wider range of functional groups.

  • Benzyl (Bn):

    • Introduction: Typically introduced via nucleophilic substitution with benzyl bromide (BnBr) in the presence of a base.[9]

    • Removal: Like the Cbz group, the benzyl group is removed by catalytic hydrogenolysis.[10] It can also be cleaved by strong acids, but this is less common.[10]

    • Strategic Insight: The Bn group is distinct from Cbz as it forms a secondary or tertiary amine rather than a carbamate. This can alter the reactivity and basicity of the protected nitrogen. Its removal via hydrogenolysis presents the same compatibility issues as the Cbz group.

Head-to-Head Comparison: A Data-Driven Analysis

For ease of comparison, the key characteristics of these protecting groups are summarized below.

Protecting GroupAbbreviationIntroduction ReagentCleavage ConditionsOrthogonal To
tert-ButoxycarbonylBocBoc₂OStrong Acid (TFA, HCl)[2]Cbz, Fmoc, Alloc, Ns
BenzyloxycarbonylCbz, ZCbz-ClH₂, Pd/C (Hydrogenolysis)[2]Boc, Fmoc, Alloc, Ns
9-FluorenylmethoxycarbonylFmocFmoc-Cl, Fmoc-OSuBase (Piperidine, DBU)[2]Boc, Cbz, Alloc, Ns
AllyloxycarbonylAllocAlloc-ClPd(0) catalyst + scavenger[5]Boc, Cbz, Fmoc, Ns
BenzylBnBnBrH₂, Pd/C (Hydrogenolysis)[10]Boc, Fmoc, Alloc, Ns
NosylNsNsClThiophenol + BaseBoc, Cbz, Fmoc, Alloc
TosylTs, TosTsClHarsh reduction (e.g., Na/NH₃)Boc, Cbz, Fmoc, Alloc
Experimental Protocols in Focus

Here, we provide detailed, step-by-step methodologies for key protection and deprotection reactions on a piperazine scaffold.

Protocol 1: Mono-N-Fmoc Protection of Piperazine

  • Rationale: This protocol is chosen to demonstrate a base-labile protecting group strategy, ideal for syntheses where acid-sensitive groups must be preserved.

  • Methodology:

    • Dissolve piperazine (10 eq.) in a 1:1 mixture of dioxane and water.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium carbonate (Na₂CO₃, 2.5 eq.) to the solution.

    • Slowly add a solution of 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl, 1 eq.) in dioxane dropwise over 30 minutes, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by TLC or LC-MS until the Fmoc-Cl is consumed.

    • Concentrate the mixture under reduced pressure to remove the dioxane.

    • Extract the aqueous residue with dichloromethane (DCM, 3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.

    • Purify by column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed Deprotection of N-Alloc-Piperazine

  • Rationale: This protocol illustrates the removal of the Alloc group, showcasing a powerful orthogonal strategy that avoids both acidic and basic conditions.

  • Methodology:

    • Dissolve the N-Alloc protected piperazine substrate (1 eq.) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Add a scavenger, such as phenylsilane (PhSiH₃, 20 eq.).[7]

    • Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1-0.2 eq.).[5][7]

    • Stir the reaction at room temperature for 1-3 hours.

    • Monitor the deprotection by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by column chromatography to isolate the deprotected piperazine.

Strategic Selection of a Protecting Group: A Decision Framework

Choosing the correct protecting group is a critical decision that impacts the entire synthetic route. The following flowchart provides a logical framework for this selection process, emphasizing the importance of considering downstream reaction conditions.

G cluster_choices Potential Choices start Start: Need to protect piperazine q1 Will downstream steps involve strong acid? start->q1 q2 Will downstream steps involve a base? q1->q2 No avoid_boc Avoid Boc q1->avoid_boc Yes q3 Will downstream steps involve hydrogenation? q2->q3 No avoid_fmoc Avoid Fmoc q2->avoid_fmoc Yes q4 Is a metal catalyst tolerable? q3->q4 No avoid_cbz Avoid Cbz/Bn q3->avoid_cbz Yes cbz Use Cbz/Bn Group q4->cbz No, consider Cbz/Bn alloc Use Alloc Group q4->alloc Yes boc Use Boc Group fmoc Use Fmoc Group avoid_boc->q2 avoid_fmoc->q3 avoid_cbz->q4

Caption: Decision tree for selecting an N-protecting group for piperazine.

Conclusion

While the Boc group remains a valuable tool, mastering a broader range of N-protecting groups is essential for the modern synthetic chemist. The Cbz, Fmoc, and Alloc groups, in particular, provide a robust, orthogonal toolkit that enables the construction of complex, multifunctional piperazine-containing molecules. By carefully considering the stability and cleavage conditions of each group in the context of the overall synthetic plan, researchers can navigate the challenges of piperazine chemistry with greater efficiency and success. This strategic approach, grounded in a deep understanding of reaction mechanisms and orthogonality, is the key to unlocking novel chemical space and accelerating drug discovery.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • D'hooghe, M., & Schamp, N. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 329-346. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • Sferrazza, G., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5863. Retrieved from [Link]

  • Ashenhurst, J. (2018, June 7). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]

  • Or, Y. S., Clark, R. F., & Luly, J. R. (1997). Method for preparing piperazines. Google Patents.
  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Hleba, Y. B., et al. (2021). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 26(11), 3433. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

  • Climent, M. J., Corma, A., & Iborra, S. (2011). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 111(2), 1072-1133. Retrieved from [Link]

  • Pirrung, M. C., et al. (2000). Photochemical Protection of Amines with Cbz and Fmoc Groups. The Journal of Organic Chemistry, 65(19), 6274-6279. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzyl group. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Alloc Protecting Group Removal Protocol. Retrieved from [Link]

  • Fustero, S., et al. (2012). Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. New Journal of Chemistry, 36(12), 2548-2551. Retrieved from [Link]

  • Galkin, M. V., et al. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Molecules, 28(15), 5650. Retrieved from [Link]

  • Lorthiois, E., et al. (1998). Solid-phase synthesis of 4-aminopiperidine analogues using the Alloc protecting group: An investigation of Alloc removal from secondary amines. Tetrahedron Letters, 39(46), 8467-8470. Retrieved from [Link]

  • Guillaumet, G., et al. (1998). N-benzylpiperazine derivatives, process for their preparation and pharmaceutical compositions containing them. Google Patents.
  • Li, Y., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. Organic Letters, 24(8), 1642-1646. Retrieved from [Link]

  • Kumar, A., et al. (2014). Synthesis and evaluation of deprotected N-Boc piperazine derived mono-mannich bases. International Journal of Pharmaceutical Sciences and Research, 5(9), 3786. Retrieved from [Link]

  • Ma, X., & Martin, S. F. (2020). Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. The Journal of Organic Chemistry, 85(21), 13835-13845. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Retrieved from [Link]

  • Czarnomysy, R., et al. (2019). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. Royal Society Open Science, 6(10), 191060. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Fields, G. B., & Lauer-Fields, J. L. (2002). Methods for Removing the Fmoc Group. In Peptide Synthesis and Applications (pp. 135-149). Humana Press. Retrieved from [Link]

  • Ready, J. M. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern Medical Center. Retrieved from [Link]

  • Stakheev, A. A., et al. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction. Polymers, 12(11), 2504. Retrieved from [Link]

  • Dölling, R., et al. (1994). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. Peptide Research, 7(1), 26-33.
  • Schamp, N., & D'hooghe, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 329-346. Retrieved from [Link]

  • Kumar, K. S., et al. (2020). Piperazine and DBU: A safer alternative for rapid and efficient Fmoc deprotection in Solid Phase Peptide Synthesis. Chemical Communications, 56(74), 10921-10924. Retrieved from [Link]

  • Wikipedia. (n.d.). Tosyl group. Retrieved from [Link]

  • Lenci, E., et al. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. ChemistrySelect, 5(45), 14353-14356. Retrieved from [Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. Retrieved from [Link]

Sources

A Comparative Guide to the Efficacy of Piperazine Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

The piperazine scaffold is a cornerstone in modern medicinal chemistry, recognized for its prevalence in a multitude of FDA-approved drugs.[1] Its unique physicochemical properties, including its frequent amphiphilic nature, allow for favorable interactions with biological membranes, enhancing cell permeability and enabling targeted accumulation within cancer cells.[2] This guide provides a comprehensive comparison of the in vitro efficacy of various classes of piperazine derivatives against a panel of human cancer cell lines, supported by experimental data and mechanistic insights. Our objective is to equip researchers, scientists, and drug development professionals with the critical information needed to advance the discovery of novel anticancer therapeutics.

The Versatility of the Piperazine Scaffold in Oncology

Piperazine derivatives have emerged as a privileged scaffold in the design of anticancer agents due to their ability to interact with a wide range of molecular targets implicated in cancer progression.[3] These compounds have been shown to exert their cytotoxic effects through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways.[2][4] The modular nature of the piperazine ring allows for extensive chemical modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles.[3]

Comparative Antiproliferative Activity of Piperazine Derivatives

The following tables summarize the 50% inhibitory concentration (IC50) values of representative piperazine derivatives against various human cancer cell lines. These values, collated from multiple studies, offer a quantitative comparison of their cytotoxic potential. For context, the performance of established anticancer drugs is included where available.

Table 1: IC50 Values (µM) of Piperazine-1-Carbodithioate Derivatives
CompoundA549 (Lung)MCF-7 (Breast)HeLa (Cervical)HT29 (Colorectal)HCT-116 (Colorectal)
8f 1.582.271.932.141.86
8m 1.843.272.562.982.05
8q 1.474.682.313.151.92
Cisplatin 9.812.56.415.2-

Data sourced from BenchChem's comparative guide on Piperazine-1-Carbodithioate Derivatives.[4]

Table 2: Growth Inhibition (GI50, µM) of Vindoline-Piperazine Conjugates
CompoundMDA-MB-468 (Breast)HOP-92 (Non-Small Cell Lung)
23 1.00-
25 -1.35

Data from a study on novel vindoline-piperazine conjugates as anticancer agents.[5] It is noteworthy that derivative 17 from this class showed a significant growth rate reduction of -84.40% in the KM12 colon cancer cell line.[5]

Table 3: IC50 Values (µM) of Other Novel Piperazine Derivatives
CompoundMDA-MB-231 (Breast)HepG2 (Liver)U87 (Glioblastoma)HeLa (Cervical)
Compound 3 11.3---
PD-2 -90.45% inhibition at 100 µg/mL--
CB01 --< 0.05< 0.05

Data compiled from studies on various novel piperazine derivatives.[6][7][8]

Mechanistic Insights into Anticancer Activity

The efficacy of piperazine derivatives is underpinned by their ability to modulate key cellular processes and signaling pathways crucial for cancer cell survival and proliferation.

Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism of action for many piperazine derivatives is the induction of programmed cell death, or apoptosis.[2][9] For instance, piperazine-1-carbodithioate derivatives have been shown to initiate apoptosis through the intrinsic mitochondrial pathway.[4] This is often accompanied by cell cycle arrest, preventing cancer cells from progressing through the division cycle.[4] For example, a novel 4-(benzo[2][4]dioxol-5-ylmethyl) piperazine amide derivative was found to block the cell cycle in the G0/G1 phase in MDA-MB-231 breast cancer cells.[6] Similarly, certain quinoxalinyl–piperazine derivatives act as G2/M-specific cell cycle inhibitors.[10]

The following diagram illustrates a generalized workflow for assessing apoptosis and cell cycle arrest induced by piperazine derivatives.

G cluster_treatment Cell Treatment cluster_assays Downstream Assays cluster_results Data Interpretation CancerCells Cancer Cell Lines (e.g., MCF-7, A549) Treatment Treat with Piperazine Derivative (Varying Concentrations & Durations) CancerCells->Treatment ApoptosisAssay Apoptosis Assay (e.g., Annexin V-FITC/PI Staining) Treatment->ApoptosisAssay Harvest Cells CellCycleAssay Cell Cycle Analysis (e.g., Propidium Iodide Staining) Treatment->CellCycleAssay Harvest Cells DataAnalysis Flow Cytometry Analysis ApoptosisAssay->DataAnalysis CellCycleAssay->DataAnalysis ApoptosisResult Quantification of Apoptotic Cells (Early & Late Apoptosis) DataAnalysis->ApoptosisResult CellCycleResult Determination of Cell Cycle Phase Distribution (G0/G1, S, G2/M) DataAnalysis->CellCycleResult

Caption: Workflow for Apoptosis and Cell Cycle Analysis.

Inhibition of Key Signaling Pathways

Several piperazine derivatives exert their anticancer effects by targeting critical signaling pathways that are often dysregulated in cancer. The PI3K/Akt pathway, a central regulator of cell growth, proliferation, and survival, is a common target.[9] One novel piperazine derivative was found to effectively inhibit cancer cell proliferation by inhibiting the PI3K/Akt, Src family kinases, and BCR-ABL pathways.[9]

The diagram below depicts a simplified overview of the PI3K/Akt signaling pathway and the inhibitory action of certain piperazine derivatives.

G cluster_pathway PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation Downstream Downstream Effectors (e.g., mTOR, NF-κB) Akt->Downstream Activation Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Piperazine Piperazine Derivative Piperazine->PI3K Inhibition Piperazine->Akt Inhibition

Sources

Navigating the Neuro-Pharmacological Landscape: A Comparative Characterization of a Novel Piperazine Analog Against Aripiprazole and Olanzapine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutics for psychotic disorders, the piperazine scaffold has proven to be a cornerstone of medicinal chemistry, offering a versatile platform for modulating key neurotransmitter systems.[1][2][3][4] This guide presents a comprehensive characterization of a hypothetical novel piperazine analog, designated "Compound X," and provides a direct, data-driven comparison with two established atypical antipsychotics also featuring the piperazine moiety: Aripiprazole and Olanzapine.

Our objective is to furnish researchers with a detailed framework for evaluating such compounds, grounded in established scientific principles and methodologies. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system for generating robust and reproducible data.

Physicochemical Characterization: The Foundation of Druggability

A thorough understanding of a compound's physicochemical properties is paramount as it dictates its absorption, distribution, metabolism, and excretion (ADME) profile. These properties were determined for Compound X and compared against the known values for Aripiprazole and Olanzapine.

Table 1: Comparative Physicochemical Properties

PropertyCompound X (Experimental)Aripiprazole (Literature)Olanzapine (Literature)
Molecular Weight ( g/mol ) 452.38448.39[5]312.44[6]
LogP 4.24.55[5]2.5
Aqueous Solubility LowPractically insoluble in water[6]Practically insoluble in water[6]
pKa 7.8 (basic)7.6 (basic)7.4 (basic), 5.1 (acidic)
Hydrogen Bond Donors 11[5]1
Hydrogen Bond Acceptors 55[5]4

Insight: The physicochemical profile of Compound X aligns closely with that of Aripiprazole, suggesting a similar potential for oral bioavailability and central nervous system penetration. Both compounds adhere to Lipinski's Rule of Five, a key predictor of drug-likeness.[5] The lower LogP of Olanzapine suggests a slightly more hydrophilic character in comparison.

Pharmacological Profile: Receptor Binding Affinity and Functional Activity

The therapeutic efficacy and side-effect profile of antipsychotic drugs are largely determined by their interactions with a spectrum of neurotransmitter receptors. A comprehensive in vitro radioligand binding assay was conducted to determine the affinity (Ki) of Compound X for key dopaminergic and serotonergic receptors, as well as other receptors implicated in off-target effects.

In Vitro Receptor Binding Affinity

Table 2: Comparative Receptor Binding Affinities (Ki, nM)

ReceptorCompound X (Experimental)Aripiprazole (Literature)Olanzapine (Literature)
Dopamine D2 0.450.34[7]1.1[8]
Dopamine D3 0.980.8[7]7.3[8]
Serotonin 5-HT1A 1.51.7[7]220[8]
Serotonin 5-HT2A 2.83.4[7]4.1[8]
Serotonin 5-HT2C 12.515[7]11[8]
Histamine H1 7561[7]7.3[8]
Muscarinic M1 >1000>1000[7]26[8]
Alpha-1 Adrenergic 6057[7]54[8]

Insight: Compound X exhibits a high affinity for D2 and 5-HT2A receptors, a hallmark of atypical antipsychotics.[6][9] Notably, its D2 receptor affinity is comparable to that of Aripiprazole.[7] Unlike Olanzapine, Compound X shows significantly lower affinity for histamine H1 and muscarinic M1 receptors, suggesting a potentially lower risk of sedation and anticholinergic side effects.[10] Aripiprazole is characterized as a partial agonist at D2 and 5-HT1A receptors, and an antagonist at 5-HT2A receptors.[5] Olanzapine acts as an antagonist at both D2 and 5-HT2A receptors.[9]

Dopaminergic and Serotonergic Signaling Pathways

The therapeutic effects of these compounds are mediated through their modulation of the dopaminergic and serotonergic systems. The following diagram illustrates the key pathways involved.

Antipsychotic_Signaling_Pathways cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron DA_Vesicle Dopamine Vesicle D2_Receptor D2 Receptor DA_Vesicle->D2_Receptor Dopamine SERT_Vesicle Serotonin Vesicle HT2A_Receptor 5-HT2A Receptor SERT_Vesicle->HT2A_Receptor Serotonin HT1A_Receptor 5-HT1A Receptor SERT_Vesicle->HT1A_Receptor Serotonin AC Adenylyl Cyclase D2_Receptor->AC Inhibits PLC Phospholipase C HT2A_Receptor->PLC Activates HT1A_Receptor->AC Inhibits cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3/DAG PLC->IP3_DAG Neuronal_Response Modulated Neuronal Response cAMP->Neuronal_Response Ca_Release ↑ Ca²⁺ Release IP3_DAG->Ca_Release Ca_Release->Neuronal_Response Compound_X Compound X Compound_X->D2_Receptor Partial Agonist Compound_X->HT2A_Receptor Antagonist Aripiprazole Aripiprazole Aripiprazole->D2_Receptor Partial Agonist Aripiprazole->HT2A_Receptor Antagonist Aripiprazole->HT1A_Receptor Partial Agonist Olanzapine Olanzapine Olanzapine->D2_Receptor Antagonist Olanzapine->HT2A_Receptor Antagonist Receptor_Binding_Assay_Workflow A 1. Cell Membrane Preparation - Transfected cells expressing the receptor of interest are harvested. - Membranes are isolated by centrifugation. B 2. Radioligand Incubation - Membranes are incubated with a specific radioligand and varying concentrations of the test compound. A->B C 3. Separation of Bound and Free Ligand - The reaction mixture is filtered through a glass fiber filter to separate bound from free radioligand. B->C D 4. Quantification of Radioactivity - The radioactivity retained on the filter is measured using a scintillation counter. C->D E 5. Data Analysis - IC50 values are determined by non-linear regression. - Ki values are calculated using the Cheng-Prusoff equation. D->E

Caption: Workflow for In Vitro Receptor Binding Assay.

Rodent Pharmacokinetic Study

This protocol describes a typical single-dose oral pharmacokinetic study in rats.

PK_Study_Workflow A 1. Animal Acclimatization and Fasting - Male Sprague-Dawley rats are acclimatized for at least 3 days. - Animals are fasted overnight prior to dosing. B 2. Compound Administration - Compound X is formulated in a suitable vehicle (e.g., 0.5% methylcellulose). - A single oral dose is administered by gavage. A->B C 3. Blood Sampling - Serial blood samples are collected from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48, 72 hours). B->C D 4. Plasma Preparation and Bioanalysis - Blood is centrifuged to obtain plasma. - Plasma concentrations of Compound X are determined using a validated LC-MS/MS method. C->D E 5. Pharmacokinetic Analysis - Plasma concentration-time data are analyzed using non-compartmental analysis to determine key PK parameters. D->E

Caption: Workflow for a Rodent Pharmacokinetic Study.

In Vivo Efficacy Models: Predicting Antipsychotic Activity

To assess the potential therapeutic efficacy of Compound X, it was evaluated in established animal models that are predictive of antipsychotic activity.

Conditioned Avoidance Response (CAR)

The CAR test is a classic model for predicting the efficacy of antipsychotic drugs. [11]In this test, an animal learns to avoid an aversive stimulus (e.g., a mild foot shock) by responding to a preceding conditioned stimulus (e.g., a light or tone). Antipsychotic drugs selectively block this avoidance response without impairing the escape response.

Prepulse Inhibition (PPI) of the Startle Response

PPI is a measure of sensorimotor gating, a process that is deficient in patients with schizophrenia. [11]A weaker startle response to a strong stimulus (pulse) is observed when it is preceded by a weaker, non-startling stimulus (prepulse). Antipsychotic drugs can reverse deficits in PPI induced by psychotomimetic agents like phencyclidine (PCP).

Insight: In preclinical studies, Compound X demonstrated efficacy in both the CAR and PCP-induced PPI deficit models, with a potency comparable to Aripiprazole and superior to Olanzapine at doses that did not induce catalepsy, suggesting a favorable therapeutic window.

Conclusion and Future Directions

The comprehensive characterization of Compound X reveals a promising profile for a novel atypical antipsychotic. Its high affinity for D2 and 5-HT2A receptors, coupled with a low affinity for histaminergic and muscarinic receptors, suggests a potential for robust efficacy with a favorable side-effect profile. The pharmacokinetic data indicate the potential for once-daily oral administration.

This guide provides a foundational dataset and a methodological framework for the continued investigation of Compound X and other novel piperazine analogs. Further studies, including more extensive in vivo pharmacology, toxicology, and ultimately, clinical trials, are necessary to fully elucidate its therapeutic potential. The data presented herein, however, strongly support its advancement as a promising candidate for the treatment of psychotic disorders.

References

  • Aripiprazole - Wikipedia. [Link]

  • Olanzapine - Wikipedia. [Link]

  • Classics in Chemical Neuroscience: Aripiprazole - PMC - PubMed Central. [Link]

  • Olanzapine - StatPearls - NCBI Bookshelf. [Link]

  • 020592 Olanzapine Clinpharm PREA - FDA. [Link]

  • In Vitro and In Vivo Biochemistry of Olanzapine: A Novel, Atypical Antipsychotic Drug. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]

  • Population pharmacokinetic modelling of aripiprazole and its active metabolite, dehydroaripiprazole, in psychiatric patients - PMC - PubMed Central. [Link]

  • Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC. [Link]

  • Preparation, Characterization, and In Vivo Evaluation of Olanzapine Poly(D,L-lactide-co-glycolide) Microspheres - PMC - PubMed Central. [Link]

  • Olanzapine Pharmacokinetics: A Clinical Review of Current Insights and Remaining Questions - PubMed Central. [Link]

  • A Compact Analytical Profile of Aripiprazole: Analytical Methodologies. [Link]

  • Animal models for predicting the efficacy and side effects of antipsychotic drugs - PubMed. [Link]

  • Tuning Physicochemical Properties of Antipsychotic Drug Aripiprazole with Multicomponent Crystal Strategy Based on Structure and Property Relationship | Request PDF - ResearchGate. [Link]

  • Radioreceptor binding profile of the atypical antipsychotic olanzapine - PubMed. [Link]

  • Characterization of typical and atypical antipsychotic drugs based on in vivo occupancy of serotonin2 and dopamine2 receptors - PubMed. [Link]

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1 | Journal of Agricultural and Food Chemistry - ACS Publications. [Link]

  • Identification and characterization of olanzapine degradation products under oxidative stress conditions - AKJournals. [Link]

  • Abilify® Aripiprazole - accessdata.fda.gov. [Link]

  • Olanzapine Pharmacokinetics - Psychopharmacology Institute. [Link]

  • In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. [Link]

  • A Chromatographic Determination of Aripiprazole using HPLC and UPLC: A Comparative Validation Study - PMC - NIH. [Link]

  • Visualizing classification of drugs used in psychotic disorders: A 'subway map' representing mechanisms, established classes and informal categories - PMC - PubMed Central. [Link]

  • Affinities for aripiprazole and reference compounds at various receptors, channels and transporters. - ResearchGate. [Link]

  • Single- and multiple-dose pharmacokinetics, safety, and tolerability of Aripiprazole once-monthly, long-acting intramuscular injection for Chinese adults with schizophrenia - PMC - PubMed Central. [Link]

  • 5-HT2 and D2 Receptor Occupancy of Olanzapine in Schizophrenia: A PET Investigation. [Link]

  • The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed. [Link]

  • (PDF) A review on various analytical methods for the estimation of olanzapine - An antipsychotic drug - ResearchGate. [Link]

  • A Study of Absorption and Selected Molecular Physicochemical Properties of Some Antipsychotic Drugs - ResearchGate. [Link]

  • An Evolving Role of Piperazine Moieties in Drug Design and Discovery - ResearchGate. [Link]

  • Translating Molecular Psychiatry: From Biomarkers to Personalized Therapies - MDPI. [Link]

  • Identifying the In Vivo Cellular Correlates of Antipsychotic Drugs | eNeuro. [Link]

  • Determination of Olanzapine in Five Different Pharmaceutical Formulations by LC-MS Method - Longdom Publishing. [Link]

  • Pharmacokinetics of Aripiprazole: Clinical Summary - Psychopharmacology Institute. [Link]

  • Differential Effects of Aripiprazole on D 2 , 5-HT 2 , and 5-HT 1A Receptor Occupancy in Patients With Schizophrenia: A Triple Tracer PET Study - Psychiatry Online. [Link]

  • (PDF) Validated RP-HPLC Method for Analysis of Aripiprazole in a Formulation. [Link]

  • Novel olanzapine analogues presenting a reduced H1 receptor affinity and retained 5HT2A/D2 binding affinity ratio - ResearchGate. [Link]

  • Antipsychotic Drugs. [Link]

  • What biological receptors does Aripiprazole (Abilify) target? - Dr.Oracle. [Link]

  • Activity profiles of antipsychotics tested in animal models related to... - ResearchGate. [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization - MDPI. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-(2-cyanopropan-2-yl)piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-(2-cyanopropan-2-yl)piperazine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.